Technical Documentation Center

5-Bromo-3-isopropyl-1-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-3-isopropyl-1-methyl-1H-indazole
  • CAS: 1781342-16-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

The following technical guide details the chemical structure, synthesis, and properties of 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2).[1][2] [1][2][3][4][5][6] Executive Summary 5-Bromo-3-isopropyl-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2).[1][2]

[1][2][3][4][5][6]

Executive Summary

5-Bromo-3-isopropyl-1-methyl-1H-indazole is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and GPCR modulators.[1][2] It functions as a "privileged scaffold" intermediate, offering three distinct vectors for chemical modification:[2]

  • C5-Position (Bromine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.[2]

  • C3-Position (Isopropyl): A steric anchor that fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases) and improves lipophilicity.[2]

  • N1-Position (Methyl): Locks the tautomeric state of the indazole, improving metabolic stability and solubility compared to the free N-H indazole.[2]

Chemical Identity & Physicochemical Properties[2][6][7][8][9][10]

Core Identifiers
PropertyData
CAS Number 1781342-16-2
IUPAC Name 5-bromo-1-methyl-3-(propan-2-yl)-1H-indazole
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
SMILES CN1N=C(C(C)C)C2=C1C=CC(Br)=C2
InChI Key HSSXKTLODKCLBR-UHFFFAOYSA-N
Physicochemical Profile
ParameterValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~3.5 - 3.8Moderate lipophilicity; good membrane permeability.[1][2]
Topological Polar Surface Area (TPSA) ~17.8 ŲLow TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[2]
H-Bond Donors / Acceptors 0 / 2Lack of donors prevents non-specific binding; N1/N2 act as weak acceptors.[1][2]
pKa (Conjugate Acid) ~1.5 - 2.0The N-methyl group removes the acidic NH; the molecule is neutral at physiological pH.
Physical State Solid (Off-white to pale yellow)Stable solid at room temperature.[2]

Structural Analysis & 3D Conformation

The molecule features a fused 5,6-membered bicyclic system.[2] The 3-isopropyl group is the critical structural differentiator.[1][2] Unlike a flat methyl or phenyl group, the isopropyl moiety introduces significant steric bulk perpendicular to the plane of the indazole ring.[2]

  • Steric Occlusion: The isopropyl group restricts rotation of substituents attached at the C3 position, often "locking" the conformation of the drug molecule in the active site.

  • Electronic Effect: The N1-methyl group donates electron density into the pyrazole ring, making the C5-bromine slightly less reactive toward oxidative addition than in electron-deficient systems, but still highly viable for palladium-catalyzed couplings.[1][2]

Synthetic Pathways[2][10][11][12][13][14]

Two primary routes are employed for the synthesis of this scaffold. Route A is preferred for scale-up due to lower raw material costs, while Route B is common in medicinal chemistry labs for rapid analog generation.[2]

Route A: De Novo Cyclization (Scale-Up Preferred)

This route avoids regioselectivity issues by building the indazole ring with the isopropyl group already in place.[2]

  • Acylation: Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with isobutyryl chloride yields 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one .[1][2]

  • Cyclization: Reaction with methylhydrazine (or hydrazine followed by methylation) effects a nucleophilic aromatic substitution (SNAr) on the fluorine, followed by condensation with the ketone to close the ring.

Route B: Regioselective Alkylation

Starting from the commercially available 5-bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1).[2]

  • Deprotonation: Treatment with NaH or Cs₂CO₃.[2]

  • Methylation: Addition of Iodomethane (MeI).[2]

    • Note: This produces a mixture of N1-methyl (major) and N2-methyl (minor) isomers.[1][2] Isomers must be separated by column chromatography.[2]

Experimental Workflow Diagram

SynthesisRoutes SM1 1-Bromo-4-fluorobenzene Int1 Ketone Intermediate 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one SM1->Int1 Acylation SM2 Isobutyryl Chloride SM2->Int1 SM3 5-Bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1) Prod TARGET: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2) SM3->Prod Alkylation (Route B) Byprod N2-Methyl Isomer (Minor Byproduct) SM3->Byprod Regioisomer Int1->Prod Cyclization (Route A) Reag1 AlCl3 (Friedel-Crafts) Reag2 Methylhydrazine / Heat Reag3 MeI / Cs2CO3 / DMF

Figure 1: Synthesis logic comparing the de novo cyclization (Route A) and direct alkylation (Route B) pathways.

Detailed Experimental Protocol (Route B)

Objective: Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole from the N-H precursor.

Reagents:

  • 5-Bromo-3-isopropyl-1H-indazole (1.0 eq)[2]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Iodomethane (MeI) (1.2 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

Procedure:

  • Dissolution: Charge a round-bottom flask with 5-Bromo-3-isopropyl-1H-indazole and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn slightly yellow.[2] Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

  • Alkylation: Cool the mixture to 0°C. Add MeI dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The N1-methyl product is typically less polar (higher R_f) than the N2-isomer.[1][2]

  • Workup: Pour the reaction mixture into ice-water (5x volume). Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.[2][3] Dry over Na₂SO₄.[2][3]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes). The target compound elutes first.[2]

Reactivity & Applications in Drug Discovery[2][11]

This scaffold is a versatile "node" in library synthesis.[2] The bromine atom serves as a universal connector.[2]

Functionalization Logic
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems (common in kinase inhibitors).[2]

  • Buchwald-Hartwig Amination: Reacts with amines to create C5-amino indazoles.[1][2]

  • Heck Reaction: Reacts with alkenes (e.g., acrylates) to extend the carbon chain.[2]

SAR (Structure-Activity Relationship) Implications[1][2][15]
  • Kinase Selectivity: The 3-isopropyl group is known to improve selectivity for kinases with smaller "gatekeeper" residues (e.g., Threonine) by exploiting the hydrophobic pocket adjacent to the ATP binding site.[2]

  • Metabolic Stability: The N1-methyl group blocks glucuronidation at the nitrogen, a common metabolic clearance pathway for indazoles.[2]

Reactivity Core 5-Bromo-3-isopropyl-1-methyl-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd) Core->Buchwald Lithiation Lithiation / Exchange (n-BuLi / Electrophile) Core->Lithiation Biaryl Biaryl Kinase Inhibitors (e.g., VEGFR/PDGFR targets) Suzuki->Biaryl Amino Amino-Indazoles (Solubility/H-Bonding) Buchwald->Amino Carboxy Indazole-5-Carboxylic Acids (Linkers/PROTACs) Lithiation->Carboxy

Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle.[1][2]

Safety & Handling

  • Hazard Classification: GHS Warning.

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]

  • Disposal: Halogenated organic waste.[2] Do not mix with strong oxidizers.[2]

References

  • Chemical Identity: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2).[1][2][4][5] Sigma-Aldrich / MilliporeSigma Catalog.[1][2] [2]

  • Precursor Identity: 5-Bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1).[1][2] BLD Pharm Catalog.

  • Synthetic Methodology (General Indazole Synthesis): Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.[2][6]

  • Kinase Inhibitor Context:Discovery of Indazole Derivatives as Potent and Selective Inhibitors. Journal of Medicinal Chemistry. (General reference for Indazole SAR).

Sources

Exploratory

Solubility profile of 5-Bromo-3-isopropyl-1-methyl-1H-indazole in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-Bromo-3-isopropyl-1-methyl-1H-indazole Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2). As a functionalized indazole intermediate, this compound serves as a critical scaffold in the synthesis of kinase inhibitors and receptor modulators.

The presence of the lipophilic isopropyl group at C3 and the methyl group at N1, combined with the heavy halogen at C5, dictates a distinct solubility footprint characterized by high lipophilicity and poor aqueous solubility. This guide moves beyond basic physical constants to provide actionable solvent selection strategies for reaction optimization, purification, and crystallization.

Physicochemical Identity & Theoretical Framework

Understanding the structural determinants of solubility is prerequisite to experimental design.

PropertySpecification
Chemical Name 5-Bromo-3-isopropyl-1-methyl-1H-indazole
CAS Number 1781342-16-2
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Physical State Solid (Standard conditions)
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Structural Influence on Solubility
  • Indazole Core: Provides a planar, aromatic scaffold favoring π-π stacking, which can lead to high lattice energy and reduced solubility in non-aromatic solvents.

  • N1-Methylation: Removes the hydrogen bond donor (N-H) present in the parent indazole. This significantly increases solubility in aprotic organic solvents (e.g., DCM, EtOAc) and lowers the melting point relative to the N-H analog by disrupting intermolecular hydrogen bonding.

  • C3-Isopropyl Group: Adds steric bulk and significant lipophilicity, decreasing solubility in polar protic solvents (MeOH, Water) while enhancing solubility in hydrocarbons and chlorinated solvents.

  • C5-Bromine: Increases molecular weight and polarizability, enhancing interaction with polarizable solvents like DMSO and DMF.

Solubility Profile & Solvent Categorization

The following categorization is derived from structural analysis and empirical trends observed in N-alkylated halo-indazoles.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction, transfer, and initial dissolution.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Preferred for nucleophilic aromatic substitution (SNAr) or coupling reactions (Suzuki/Buchwald).
Esters & Ethers Ethyl Acetate (EtOAc), THF, 2-MeTHFHigh Excellent for reaction workup and silica gel chromatography loading.
Polar Protic Methanol, Ethanol, IsopropanolModerate / Temperature Dependent Critical for Crystallization. Soluble at reflux; sparingly soluble at RT.
Non-Polar Hydrocarbons Hexanes, Heptane, PentaneLow / Insoluble Acts as an Anti-Solvent to induce precipitation or for triturating impurities.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Used for washing away inorganic salts during workup.

Experimental Protocols

To validate the specific solubility for your batch (which may vary based on polymorph or impurity profile), follow these standardized protocols.

Protocol A: Visual Solubility Screening (Qualitative)
  • Objective: Rapidly identify suitable solvents for process development.

  • Method:

    • Place 10 mg of 5-Bromo-3-isopropyl-1-methyl-1H-indazole into a 4 mL vial.

    • Add solvent in 50 µL increments at Room Temperature (25°C).

    • Vortex for 30 seconds after each addition.

    • Endpoint: Clear solution with no visible particulates.

    • If insoluble at 1 mL (10 mg/mL), heat to boiling (if safe) to check for temperature dependence.

Protocol B: Saturation Shake-Flask Method (Quantitative)
  • Objective: Determine exact solubility limits (Ssat) for regulatory or critical process steps.

  • Method:

    • Add excess solid compound to 5 mL of the target solvent in a capped vial.

    • Agitate at constant temperature (e.g., 25°C) for 24 hours.

    • Filter the suspension through a 0.45 µm PTFE syringe filter.

    • Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

    • Calculation:

      
      
      

Process Optimization & Visualization

Workflow 1: Solubility Determination Logic

This diagram outlines the decision process for characterizing the compound's solubility.

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 50 µL Solvent (Vortex 30s) Start->AddSolvent CheckDissolved Is it Dissolved? AddSolvent->CheckDissolved RecordHigh High Solubility (>200 mg/mL) CheckDissolved->RecordHigh Yes AddMore Add Solvent up to 1 mL CheckDissolved->AddMore No CheckDissolved2 Is it Dissolved? AddMore->CheckDissolved2 RecordMod Moderate Solubility (10-200 mg/mL) CheckDissolved2->RecordMod Yes Heat Heat to Reflux CheckDissolved2->Heat No CheckHot Dissolved Hot? Heat->CheckHot RecordCryst Crystallization Candidate (Soluble Hot/Insoluble Cold) CheckHot->RecordCryst Yes RecordInsol Insoluble / Anti-Solvent CheckHot->RecordInsol No

Figure 1: Step-by-step logic for classifying solvent suitability based on visual observation.

Workflow 2: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your specific objective (Reaction vs. Purification).

SolventSelection Objective Define Objective Reaction Synthesis / Reaction Objective->Reaction Purification Purification Objective->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method SolvDMF Use DMF or DMSO TempHigh->SolvDMF Yes SolvTHF Use THF or Dioxane TempHigh->SolvTHF No Chromatography Flash Chromatography Method->Chromatography Crystallization Recrystallization Method->Crystallization LoadSolv Load in DCM/Tol Chromatography->LoadSolv Eluent Elute: Hexane/EtOAc Gradient Chromatography->Eluent SingleSolv Hot EtOH or IPA Crystallization->SingleSolv Protic BinarySolv Dissolve: DCM Precipitate: Hexane Crystallization->BinarySolv Aprotic

Figure 2: Decision matrix for selecting solvents based on experimental goals.

Application Notes

Recrystallization Strategy

Due to the hydrophobic nature of the isopropyl and bromo groups, Ethanol/Water or Isopropanol/Heptane systems are highly recommended.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Nucleation: Remove from heat. If oiling out occurs, add a seed crystal.

  • Precipitation: Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed, then cool to 4°C.

Chromatography

The compound is UV-active (Indazole core).

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes : Ethyl Acetate gradient (Start 100:0

    
     80:20). The N-methyl group reduces tailing compared to the N-H parent, allowing for sharper peaks.
    

References

  • Sigma-Aldrich. 5-Bromo-3-isopropyl-1-methyl-1H-indazole Product Specification (CAS 1781342-16-2).

  • BenchChem. Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note. (Provides context on halo-indazole solubility and reactivity).

  • PubChem. 1-Methyl-1H-indazole Compound Summary. (Used for structural analog solubility inference).

  • Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole. (Discusses N1 vs N2 alkylation solubility trends).

Foundational

The Therapeutic Potential of 5-Bromo-3-isopropyl-1-methyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a diverse array of biological entities, most notably prote...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a diverse array of biological entities, most notably protein kinases. This technical guide delves into the therapeutic potential of a specific, yet promising, class of derivatives: those based on the 5-Bromo-3-isopropyl-1-methyl-1H-indazole core. While direct extensive research on this exact molecule is emerging, this document synthesizes the wealth of knowledge surrounding the indazole class, providing a predictive and practical framework for researchers. We will explore the synthetic rationale, plausible mechanisms of action, key therapeutic opportunities, and robust experimental protocols to empower scientists in their exploration of this compound class for the development of next-generation therapeutics.

Introduction: The Indazole Scaffold as a Kinase Inhibitor Powerhouse

Indazole, a bicyclic heteroaromatic compound, has proven to be an exceptionally fruitful scaffold in the development of small-molecule drugs. Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of numerous protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1] This competitive inhibition can halt aberrant signaling pathways that drive cell proliferation and survival.

The therapeutic landscape is already populated with successful indazole-based drugs, including:

  • Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for renal cell carcinoma.

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases, used to treat NTRK fusion-positive solid tumors.

The specific substitution pattern of 5-Bromo-3-isopropyl-1-methyl-1H-indazole offers a unique combination of steric and electronic properties that can be rationally exploited to achieve both potency and selectivity against specific kinase targets. The bromine atom at the 5-position can engage in halogen bonding and provides a handle for further synthetic modification. The isopropyl group at the 3-position offers a hydrophobic interaction motif, and the methyl group at the N1 position resolves the tautomeric ambiguity of the indazole ring, often enhancing metabolic stability and locking the molecule in a favorable conformation for target engagement.[2]

Synthetic Strategy: A Road to Novel Derivatives

The synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole and its derivatives can be approached through a logical, multi-step sequence, building upon established methodologies for indazole synthesis.

Proposed Synthetic Pathway

A plausible and versatile route begins with the commercially available 5-bromo-1H-indazole. The key steps involve the introduction of the isopropyl group at the C3 position, followed by the regioselective methylation of the N1 position.

Synthetic_Pathway Start 5-Bromo-1H-indazole Intermediate1 3-Iodo-5-bromo-1H-indazole Start->Intermediate1 Iodination (e.g., NIS in DMF) Intermediate2 5-Bromo-3-isopropyl-1H-indazole Intermediate1->Intermediate2 Suzuki or Negishi Coupling (with isopropyl zinc or boronic acid derivative) FinalProduct 5-Bromo-3-isopropyl-1-methyl-1H-indazole Intermediate2->FinalProduct N1-Methylation (e.g., MeI, NaH in THF)

Caption: Proposed synthetic workflow for 5-Bromo-3-isopropyl-1-methyl-1H-indazole.

Causality in Synthetic Choices:

  • Iodination at C3: The initial iodination of 5-bromo-1H-indazole at the C3 position provides a reactive handle for subsequent cross-coupling reactions. N-iodosuccinimide (NIS) in an aprotic solvent like DMF is a common and effective method for this transformation.

  • Introduction of the Isopropyl Group: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, is a robust method for introducing the isopropyl group. This step is crucial for establishing the hydrophobic character at the C3 position.

  • Regioselective N1-Methylation: The alkylation of the indazole nitrogen can yield a mixture of N1 and N2 isomers. To selectively obtain the thermodynamically more stable N1-methylated product, the reaction is typically carried out using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) with methyl iodide as the alkylating agent.[2] This is a critical step, as the position of the alkyl group can significantly impact the biological activity and selectivity of the inhibitor.

Therapeutic Potential and Mechanistic Insights

Based on extensive structure-activity relationship (SAR) studies of the indazole class, derivatives of 5-Bromo-3-isopropyl-1-methyl-1H-indazole are predicted to be potent inhibitors of protein kinases, making them highly attractive candidates for anti-cancer drug discovery.

Predicted Molecular Targets: A Focus on Oncogenic Kinases

The structural features of the 5-Bromo-3-isopropyl-1-methyl-1H-indazole scaffold suggest potential inhibitory activity against several families of kinases implicated in cancer progression:

  • Tyrosine Kinases: Including VEGFR, FGFR, and EGFR. The indazole core is a well-established hinge-binding motif for these kinases.[1]

  • Serine/Threonine Kinases: Such as Aurora kinases, Pim kinases, and PLK4, which are crucial for cell cycle regulation and are often overexpressed in tumors.[1][3]

The combination of the 5-bromo and 3-isopropyl substituents may confer selectivity for specific kinases within these families. For instance, the hydrophobic isopropyl group could favor binding to kinases with a corresponding hydrophobic pocket, while the 5-bromo substituent could be optimized to interact with specific residues to enhance potency and selectivity.

Signaling Pathway Inhibition

The primary mechanism of action for these derivatives is expected to be the competitive inhibition of ATP binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to various anti-tumor effects.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate P Indazole 5-Bromo-3-isopropyl- 1-methyl-1H-indazole Derivative Indazole->RTK Inhibition ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Mechanism of action: Inhibition of a receptor tyrosine kinase signaling pathway.

By blocking the kinase activity, these indazole derivatives can induce:

  • Cell Cycle Arrest: Halting the progression of cancer cells through the cell cycle.

  • Apoptosis: Triggering programmed cell death in malignant cells.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.

Experimental Protocols for Evaluation

A systematic evaluation of novel 5-Bromo-3-isopropyl-1-methyl-1H-indazole derivatives requires a tiered approach, starting with in vitro biochemical and cell-based assays, followed by in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is proportional to the kinase activity and can be quantified using a variety of detection methods (e.g., fluorescence, luminescence).[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound in the assay buffer to create a concentration gradient.

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and ATP at a concentration near its Km value.

  • Assay Execution (384-well plate format):

    • Add the serially diluted compounds to the wells of a black, flat-bottom microplate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to each well. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and add the ADP detection reagent. This reagent is part of a coupled enzyme system that converts the generated ADP into a detectable signal.

    • Incubate for a short period (e.g., 10 minutes) to allow the detection reaction to proceed.

    • Measure the signal (e.g., fluorescence at λEx = 530 nm / λEm = 590 nm) using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the cell plate with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours to allow formazan crystal formation.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the observed anti-proliferative activity is due to the induction of apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry can then be used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cancer cells with the test compound at concentrations around its GI50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including both adherent and floating populations) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the fluorophores with appropriate lasers and collect the emission signals.

    • Differentiate the cell populations based on their fluorescence:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the test compound.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)

Compound IDTarget KinaseIC50 (nM)
5-Br-3-iPr-1-Me-Indazole Kinase A50
Kinase B850
Kinase C>10,000
Reference Inhibitor Kinase A25

Table 2: Anti-proliferative Activity in Cancer Cell Lines (Hypothetical Data)

Compound IDCell LineGI50 (µM)
5-Br-3-iPr-1-Me-Indazole MCF-7 (Breast)0.5
A549 (Lung)1.2
Doxorubicin (Control) MCF-7 (Breast)0.1

Conclusion and Future Directions

The 5-Bromo-3-isopropyl-1-methyl-1H-indazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors with significant therapeutic potential, particularly in oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new derivatives. Future research should focus on synthesizing a library of analogs with modifications at the 5- and 3-positions to explore the SAR in detail, followed by kinome-wide screening to identify the specific targets and potential off-target effects of the most promising compounds. Ultimately, in vivo efficacy studies in relevant cancer models will be crucial to validate the therapeutic potential of this exciting class of molecules.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. (2024, February 18).
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020, October 1). PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12).
  • In vitro NLK Kinase Assay. (n.d.). PMC.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.).
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023, April 4). MDPI.
  • Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Apoptosis – what assay should I use?. (2025, August 5). BMG Labtech.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • Structures of kinase inhibitors containing an indazole moiety. (n.d.).
  • Kinase assays. (2020, September 1). BMG Labtech.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC.
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (n.d.). Benchchem.
  • Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). Beilstein Journals.
  • Apoptosis DNA fragment
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022, June 2). Assiut University.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München.
  • Experimental protocol to study cell viability and apoptosis. (n.d.). Proteintech.
  • Methylation of NRN1 is a novel synthetic lethal marker of PI3K-Akt-mTOR and ATR inhibitors in esophageal cancer. (2021, July 15). PubMed.
  • Apoptosis Assays. (n.d.).

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2) Executive Summary In modern drug discovery, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2)

Executive Summary

In modern drug discovery, the indazole scaffold serves as a privileged bioisostere for indoles and benzimidazoles, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. 5-Bromo-3-isopropyl-1-methyl-1H-indazole represents a highly optimized, multifunctional building block. By pre-installing a C3-isopropyl group for steric pocket occupation, an N1-methyl group to lock tautomerization, and a C5-bromo group as a versatile synthetic handle, this molecule provides researchers with a robust starting point for late-stage functionalization.

This whitepaper dissects the physicochemical parameters of this compound, explains the structural causality behind its drug-like properties, and provides field-proven, self-validating experimental protocols for its utilization in organic synthesis.

Physicochemical Data & Molecular Descriptors

Understanding the baseline quantitative properties of a building block is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs). The data below synthesizes standard molecular descriptors sourced from authoritative chemical databases .

Table 1: Core Physicochemical Properties
ParameterValuePharmacological Implication
CAS Number 1781342-16-2Unique identifier for procurement and safety tracking.
Molecular Formula C₁₁H₁₃BrN₂Baseline for stoichiometric calculations.
Molecular Weight 253.14 g/mol Low MW allows for downstream additions while staying <500 Da.
Exact Mass 252.0262 m/zCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Predicted) ~3.46Optimal lipophilicity for membrane permeability and CNS penetration.
TPSA 17.82 ŲHighly lipophilic surface; excellent for passive diffusion.
H-Bond Donors (HBD) 0Minimizes desolvation penalty during lipid bilayer crossing.
H-Bond Acceptors (HBA) 2Provides necessary interaction points for target binding.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon binding.
Table 2: Safety, Handling, and Storage
CategorySpecification
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Storage Conditions 2–8 °C or Room Temperature; Keep sealed in a dry, well-ventilated area.
Physical Form Solid

Structural Causality and Drug-Likeness (SPR)

To transition from a mere chemical structure to a functional therapeutic, we must analyze the Structure-Property Relationship (SPR) . Every functional group on this specific indazole core has been engineered to solve a specific medicinal chemistry challenge.

  • N1-Methylation (Tautomeric Locking & Permeability): Unsubstituted 1H-indazoles exist in a dynamic equilibrium between N1-H and N2-H tautomers. This flux complicates NMR characterization and leads to regiochemical mixtures during electrophilic substitutions. Methylating the N1 position eliminates this ambiguity. Furthermore, by removing the hydrogen bond donor (HBD = 0), the desolvation energy required for the molecule to cross lipid membranes is drastically reduced, directly increasing oral bioavailability.

  • C3-Isopropyl Group (Steric Bulk): The isopropyl group provides a localized lipophilic bulk that is highly effective at occupying hydrophobic sub-pockets in target proteins (e.g., the "gatekeeper" pockets in kinases).

  • C5-Bromo Group (The Synthetic Handle): Halogens at the 5-position of the indazole ring are highly activated for oxidative addition by low-valent transition metals. The weak C-Br bond serves as an orthogonal hook for extending the molecule's pharmacophore without disrupting the core indazole binding geometry.

SPR Core 5-Bromo-3-isopropyl-1-methyl-1H-indazole N_Methyl N1-Methylation Core->N_Methyl Isopropyl C3-Isopropyl Group Core->Isopropyl Bromo C5-Bromo Group Core->Bromo Prop1 H-Bond Donors = 0 (Enhances Permeability) N_Methyl->Prop1 Removes N-H Prop2 Increased Lipophilicity (LogP ~ 3.46) N_Methyl->Prop2 Adds CH3 Isopropyl->Prop2 Adds Aliphatic Bulk Bromo->Prop2 Halogen Lipophilicity Prop3 Synthetic Handle (Cross-Coupling Ready) Bromo->Prop3 Weak C-Br Bond

Fig 2: Structure-Property Relationship (SPR) mapping of functional groups to physicochemical traits.

Experimental Workflows: Synthesis & Functionalization

The following step-by-step methodologies outline the preparation of the core building block and its subsequent downstream utilization. These protocols are designed as self-validating systems , ensuring that the chemist can independently verify success at each stage without relying solely on end-point analysis .

SynthesisWorkflow A 5-Bromo-3-isopropyl -1H-indazole B N-Methylation (MeI, NaH, THF) A->B Deprotonation C 5-Bromo-3-isopropyl -1-methyl-1H-indazole B->C Regioselective Yield >90% D Suzuki Coupling C->D Pd(dppf)Cl2 E Buchwald-Hartwig C->E Pd2(dba)3 F C5-Substituted Derivatives D->F E->F

Fig 1: Synthetic workflow from starting material to C5-functionalized derivatives.

Protocol A: Regioselective N1-Methylation

Objective: Convert 5-bromo-3-isopropyl-1H-indazole to the N1-methylated target.

Causality of Reagents: Sodium hydride (NaH) is selected over weaker bases (e.g., K₂CO₃) to ensure complete and rapid deprotonation of the indazole N-H (pKa ~14). This drives the equilibrium entirely to the highly nucleophilic indazolide anion. The steric bulk of the C3-isopropyl group naturally hinders the N2 position, directing the iodomethane (MeI) electrophile predominantly to the N1 position.

  • Preparation: Flame-dry a round-bottom flask. Dissolve 5-bromo-3-isopropyl-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions. Observation: Evolution of H₂ gas indicates active deprotonation. Stir for 30 minutes at 0 °C.

  • Alkylation: Add Iodomethane (MeI, 1.5 eq) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quench & Extraction: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation:

  • TLC: The success of the reaction is immediately validated via Thin Layer Chromatography. The elimination of the polar N-H bond results in a significantly higher retention factor (Rf) for the N1-methyl product compared to the starting material.

  • NMR: Regioselectivity is confirmed via ¹H NMR. The N1-methyl protons characteristically resonate as a sharp singlet at ~4.0 ppm. If the N2-methyl isomer is present, it will appear further downfield (~4.2 ppm).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C5-bromo handle to install an aryl/heteroaryl group.

Causality of Reagents: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is used to ensure the solubility of both the organic indazole and the inorganic base (K₂CO₃).

  • Reagent Mixing: To a Schlenk tube, add 5-Bromo-3-isopropyl-1-methyl-1H-indazole (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Seal the tube and purge with N₂ for 5 minutes.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via chromatography.

System Validation:

  • LC-MS: The reaction's success is self-validating through Liquid Chromatography-Mass Spectrometry. The characteristic 1:1 isotopic doublet (M / M+2) of the brominated starting material (due to ⁷⁹Br and ⁸¹Br isotopes) will disappear, replaced by the singular mass peak of the cross-coupled product.

References

  • PubChem. "Indazole - Compound Summary". National Center for Biotechnology Information. URL: [Link]

Foundational

Technical Guide: 5-Bromo-3-isopropyl-1-methyl-1H-indazole as a Pharmaceutical Intermediate

The following is an in-depth technical guide on the pharmaceutical intermediate 5-Bromo-3-isopropyl-1-methyl-1H-indazole . Executive Summary 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2 ) is a high-value h...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the pharmaceutical intermediate 5-Bromo-3-isopropyl-1-methyl-1H-indazole .

Executive Summary

5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2 ) is a high-value heterocyclic building block used primarily in the synthesis of small-molecule inhibitors for autoimmune diseases and oncology. It serves as a critical scaffold for ROR


t inverse agonists  (targeting psoriasis and IBD) and select Tyrosine Kinase Inhibitors (TKIs) .

Its structural value lies in its trisubstituted core:

  • C3-Isopropyl: Provides steric bulk to fill hydrophobic pockets (e.g., the ligand-binding domain of nuclear receptors).

  • N1-Methyl: Locks the tautomeric state, improving metabolic stability and membrane permeability.

  • C5-Bromo: A versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores.

This guide details the synthetic utility, process chemistry optimization, and quality control parameters required for its application in GMP drug development.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Bromo-3-isopropyl-1-methyl-1H-indazole
CAS Number 1781342-16-2
Molecular Formula C

H

BrN

Molecular Weight 253.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH
Key Impurities N2-methyl isomer (regioisomer), 5-bromo-3-isopropyl-1H-indazole (unmethylated)

Synthetic Routes & Process Chemistry

For pharmaceutical scale-up, the synthesis must avoid genotoxic impurities (GTIs) and maximize regioselectivity. The preferred industrial route utilizes a cyclization-alkylation strategy .

Route A: The Acyl-Fluorobenzene Cyclization (Preferred)

This route ensures the correct installation of the C3-isopropyl group before ring closure, minimizing downstream functionalization steps.

Step 1: Friedel-Crafts / Grignard Addition Reaction of 5-bromo-2-fluorobenzaldehyde (or nitrile) with isopropylmagnesium chloride, followed by oxidation, yields 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one .

Step 2: Hydrazine Cyclization The ketone reacts with hydrazine hydrate (


) in ethanol or n-butanol at reflux. The hydrazine attacks the carbonyl, followed by nucleophilic aromatic substitution (

) at the fluorine position to close the pyrazole ring.
  • Process Note: Excess hydrazine must be quenched to avoid trace hydrazine contamination (a known GTI).

Step 3: Regioselective N-Methylation The resulting 5-bromo-3-isopropyl-1H-indazole is methylated using Iodomethane (


) or Dimethyl sulfate (

).
  • Challenge: Indazoles tautomerize; methylation produces both N1 (desired) and N2 isomers.

  • Solution: Use of Cesium Carbonate (

    
    )  in DMF or THF typically favors the N1-isomer (ratio ~4:1 to 10:1 depending on temperature). Separation is achieved via crystallization or silica chromatography.
    
Reaction Pathway Diagram

The following diagram illustrates the optimized synthesis workflow and downstream coupling potential.

SynthesisPath Start 5-Bromo-2-fluorobenzonitrile Inter1 1-(5-Bromo-2-fluorophenyl)- 2-methylpropan-1-one Start->Inter1 1. iPrMgCl 2. Acid Hydrolysis Cyclized 5-Bromo-3-isopropyl- 1H-indazole Inter1->Cyclized N2H4·H2O Reflux (EtOH) Final 5-Bromo-3-isopropyl- 1-methyl-1H-indazole (Target) Cyclized->Final MeI, Cs2CO3 DMF, 0°C -> RT N2_Impurity N2-Methyl Isomer (Impurity) Cyclized->N2_Impurity Minor Pathway Drug RORγt Inhibitor / TKI (Final API) Final->Drug Suzuki Coupling (Ar-B(OH)2, Pd-Cat)

Caption: Optimized synthetic pathway from fluorobenzonitrile precursor to N1-methylated indazole target.

Critical Quality Attributes (CQA) & Impurity Control

In a drug development context, controlling the N1 vs. N2 regiochemistry is the single most critical parameter.

Regioisomer differentiation (NMR)

The N1-methyl and N2-methyl isomers can be distinguished by


-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
  • N1-Methyl (Target): NOE correlation observed between the Methyl protons and the C7-H proton of the benzene ring.

  • N2-Methyl (Impurity): NOE correlation observed between the Methyl protons and the C3-Isopropyl methine proton.

Analytical Method (HPLC)

A standard reverse-phase HPLC method is required for release testing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    .
    
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Retention Time: The N2-isomer is typically more polar and elutes earlier than the N1-isomer due to the quinoid-like resonance contribution in the N2 form.

Downstream Pharmaceutical Applications

This intermediate is a "privileged scaffold" in medicinal chemistry, particularly for:

ROR t Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) controls 

cell differentiation. Inhibitors are vital for treating psoriasis and ankylosing spondylitis.
  • Mechanism: The 3-isopropyl group fits into the hydrophobic pocket of the ROR

    
    t ligand-binding domain (LBD), displacing the endogenous ligand (cholesterol intermediates).
    
  • Coupling: The 5-bromo position is coupled via Suzuki reaction to a polar "tail" (often a sulfone or amide) that interacts with the H12 helix to stabilize the repressive conformation.

Kinase Inhibitors (Type II)

Indazoles mimic the adenine ring of ATP.

  • Usage: The 5-position is extended to reach the "gatekeeper" residue or the solvent-exposed region of the kinase.

  • Examples: Analogues of Axitinib or Linifanib where the core is modified to 3-isopropyl-1-methylindazole to alter selectivity profiles.

Experimental Protocol: Suzuki Coupling (General Procedure)

For the derivatization of the intermediate into a drug candidate.

Objective: Coupling of 5-Bromo-3-isopropyl-1-methyl-1H-indazole with an aryl boronic acid.

  • Charge: To a reaction vessel, add 5-Bromo-3-isopropyl-1-methyl-1H-indazole (1.0 equiv), Aryl boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 15 minutes.

  • Base: Add

    
     (3.0 equiv).
    
  • Reaction: Heat to 90°C for 4–6 hours under

    
     atmosphere. Monitor by LC-MS.[1]
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

References

  • BMS ROR

    
    t Patent Landscape: Macrocyclic and Heterocyclic Inhibitors of RORgammaT. World Intellectual Property Organization. (2016).[2] 
    
  • Indazole Synthesis Methodologies: Regioselective Synthesis of 1-Alkyl-1H-indazoles. Journal of Organic Chemistry. (2014).[3]

  • Chemical Supplier Data: 5-Bromo-3-isopropyl-1-methyl-1H-indazole Product Page. BLD Pharm. (2024).[3]

  • Medicinal Chemistry of Indazoles: Indazole Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. (2018).

Sources

Exploratory

Technical Guide: Stability and Storage Architectures for 1-Methyl-1H-Indazole Derivatives

Executive Summary The 1-methyl-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of various kinase inhibitors (e.g., Axitinib analogues), anti-emetics (Granisetron derivatives), an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of various kinase inhibitors (e.g., Axitinib analogues), anti-emetics (Granisetron derivatives), and synthetic cannabinoids. Unlike its unmethylated parent (1H-indazole), which exists in a tautomeric equilibrium, the 1-methyl derivative is regio-locked . This blockade of the N1 position significantly enhances thermodynamic stability, prevents proton transfer-mediated rearrangement, and alters the lipophilicity profile.

This guide provides a rigorous technical framework for the storage, handling, and stress-testing of these derivatives, moving beyond generic advice to scaffold-specific mechanistic insights.

Part 1: Chemical Architecture & Intrinsic Stability

The Thermodynamic Lock

The indazole core is a 10


-electron aromatic system. In unsubstituted indazole, a rapid tautomeric equilibrium exists between the 1H- and 2H-forms.
  • 1H-Indazole: Thermodynamically preferred (

    
     kcal/mol more stable than 2H).
    
  • 1-Methyl-1H-Indazole: The methyl group at N1 permanently locks the molecule in the thermodynamically superior 1H-aromatic configuration.

Stability Implication: This "locking" prevents the formation of the transient 2H-tautomer, which is the species primarily responsible for UV-induced photo-rearrangement to benzimidazoles. Consequently, 1-methyl-1H-indazole derivatives exhibit superior photostability compared to their N2-alkylated or unsubstituted counterparts.

Reactive Vectors (Degradation Risks)

While the core is robust, degradation typically initiates at specific vectors:

  • C3-Position: This is the most electron-rich carbon. While stable to oxidation under ambient conditions, it is the primary site for electrophilic attack or radical oxidation under forcing conditions.

  • N2-Position: Susceptible to N-oxidation (forming N-oxides) in the presence of strong peroxides (e.g., mCPBA or high-concentration

    
    ).
    
  • Substituent Hydrolysis: The core itself is resistant to hydrolysis, but ester or amide linkers at C3 (common in drug candidates) are the rate-limiting stability factors.

Part 2: Degradation Pathways & Mechanisms

Photochemical Stability (The 1H vs. 2H Divergence)

A critical distinction in indazole chemistry is the response to UV light (


).
  • 2-Alkyl-2H-indazoles: Undergo a specific photochemical rearrangement (photo-transposition) to form benzimidazoles.

  • 1-Methyl-1H-indazoles: Highly resistant to this rearrangement because the mechanism requires the 2H-configuration.

See Diagram 1 for the mechanistic pathway contrast.

Oxidative Stress

Under accelerated oxidative stress (e.g., 3%


), the primary degradation product is often the N2-oxide . However, if the C3 position contains an oxidizable group (e.g., an aldehyde or alcohol), that substituent will degrade before the heterocyclic ring opens.

Part 3: Visualization of Stability Logic

Diagram 1: Photochemical & Oxidative Fate

This diagram illustrates why the 1-methyl lock confers stability against the benzimidazole rearrangement pathway.

IndazoleStability cluster_0 Unstable Pathway (2H-Isomer) cluster_1 Stable Pathway (1H-Isomer) Ind2H 2-Methyl-2H-Indazole Inter Intermediate (Electrocyclization) Ind2H->Inter hv (UV) Benz Benzimidazole (Rearrangement Product) Inter->Benz Rearrangement Ind1H 1-Methyl-1H-Indazole (Target Scaffold) NoRxn NO Rearrangement (UV Stable) Ind1H->NoRxn hv (UV) Oxide N2-Oxide (Only under strong H2O2) Ind1H->Oxide Forced Oxidation (>3% H2O2)

Caption: Comparative stability showing the resistance of 1-Methyl-1H-indazoles to photo-rearrangement versus the reactive 2H-isomers.

Part 4: Storage & Handling Protocols

Solid State Storage
  • Temperature: Store at

    
     for long-term (>6 months); 
    
    
    
    is acceptable for active use (<1 month).
  • Atmosphere: While the core is not strictly air-sensitive, derivatives with C3-aldehydes or amines should be stored under Argon.

  • Hygroscopicity: 1-methyl-1H-indazoles are generally lipophilic and non-hygroscopic. However, HCl salts of amine-derivatives are highly hygroscopic.

    • Protocol: If the compound is a salt, store in a desiccator or seal with Parafilm® inside a secondary vial containing desiccant packets.

Solution State (DMSO/Methanol)

Researchers often store stock solutions in DMSO.

  • Freeze-Thaw Risk: Repeated freeze-thaw cycles in DMSO can introduce moisture. Water in DMSO promotes hydrolysis of sensitive C3-substituents (e.g., esters).

  • Best Practice: Aliquot stock solutions (10 mM) into single-use vials to prevent repeated atmosphere exposure.

Part 5: Stress Testing (Forced Degradation) Protocols

To validate the stability of a specific derivative, perform this "Stress Testing Matrix" derived from ICH Q1A(R2) guidelines but adapted for research scale.

The Protocol Matrix
Stress TypeReagent/ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux4–8 Hours< 5%Stability of C3-substituents (Amide/Ester cleavage). Core is stable.
Base Hydrolysis 0.1 N NaOH, Reflux4–8 Hours< 5%Base-catalyzed hydrolysis.
Oxidation 3%

, RT
2–24 Hours5–15%N-oxide formation at N2; Oxidation of C3-side chains.
Photolysis UV (254 nm) / Xenon24 Hours< 2%Verifies "locked" 1H-stability.
Thermal

(Solid State)
7 Days< 1%Crystal lattice stability / Polymorph transitions.
Analytical Monitoring Workflow

Use this workflow to quantify degradation.

StabilityWorkflow cluster_analysis Analytical Triad Start Start: Pure 1-Me-Indazole Derivative Stress Apply Stress Conditions (Acid, Base, Ox, UV) Start->Stress Neut Neutralization / Quenching Stress->Neut LCUV LC-UV (PDA) (Purity & Quant) Neut->LCUV LCMS LC-MS (Identify Degradants) LCUV->LCMS New Peaks Found Decision Degradation > 10%? LCMS->Decision NMR 1H NMR (Structural Confirmation) Report Establish Storage Limit Decision->Report No Refine Modify Formulation / Storage Decision->Refine Yes Refine->NMR Isolate Impurity

Caption: Standardized workflow for assessing stability and identifying degradation products.

Part 6: Analytical Parameters

For routine monitoring, the following HPLC conditions are recommended for 1-methyl-1H-indazole derivatives, which are typically moderately lipophilic.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the basic N2 protonated/neutral, improving peak shape).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for better UV cutoff).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • 254 nm: General aromatic detection.

    • 280-300 nm: Specific for the indazole conjugation system.

References

  • BenchChem Technical Support. (2025).[1] Discovery and synthesis of novel indazole derivatives. BenchChem. Link

  • Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. ResearchGate. Link

  • Venkatesh, D. N., & Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link

  • Sleigh, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

  • Boyer, G. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives. ResearchGate. Link

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of 5-Bromo-Indazole Derivatives

Executive Summary The 5-bromo-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its indole isostere, the indazole core offers unique hydrogen-bonding capabilities (via N1-H and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry. Unlike its indole isostere, the indazole core offers unique hydrogen-bonding capabilities (via N1-H and N2) and enhanced metabolic stability against oxidative degradation. The introduction of a bromine atom at the C5 position is not merely for synthetic utility; it serves as a critical modulator of biological activity through halogen bonding , lipophilic expansion, and steric complementarity within hydrophobic enzyme pockets.

This guide provides a rigorous analysis of the biological activities associated with 5-bromo-indazole derivatives, specifically focusing on their roles as kinase inhibitors (Oncology) and novel psychoactive substances (Toxicology), supported by validated experimental protocols.

Chemical Biology of the Scaffold[1]

Structural Dynamics & Tautomerism

The 5-bromo-indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms. In solution, the 1H-tautomer is thermodynamically favored.[1] However, biological binding often selects for specific tautomers based on the donor/acceptor requirements of the target protein's hinge region.

  • C5-Bromine Function:

    • Synthetic Handle: Enables Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into solvent-exposed regions.

    • Pharmacological Modulator: The Br atom acts as a lipophilic anchor (

      
      ) and can participate in halogen bonds with backbone carbonyls in kinase active sites (e.g., hinge region of VEGFR-2).
      
Structure-Activity Relationship (SAR) Map

SAR_Map Core 5-Bromo-Indazole Core Scaffold N1 N1 Position (Solubility/Binding) Core->N1 C3 C3 Position (Steric Fit/Selectivity) Core->C3 C5 C5 Position (Hydrophobic Pocket) Core->C5 N1_Mod Alkyl/Aryl Groups Controls Tautomerism N1->N1_Mod C3_Mod Amide/Urea Linkers H-Bonding to Gatekeeper C3->C3_Mod C5_Mod Bromine (Halogen Bond) or Aryl Extension C5->C5_Mod Eff_Kinase Kinase Inhibition (VEGFR/EGFR/PLK4) N1_Mod->Eff_Kinase C3_Mod->Eff_Kinase C5_Mod->Eff_Kinase Eff_CB CB1/CB2 Agonism (Cannabinoids) C5_Mod->Eff_CB

Caption: SAR logic flow for 5-bromo-indazole derivatives. The C5-Bromine is pivotal for both direct binding (halogen bonding) and as a vector for library expansion.

Therapeutic Areas & Mechanisms[3][4]

Oncology: Dual EGFR/VEGFR-2 Inhibition

5-bromo-indazole derivatives have shown potent activity as multi-targeted Tyrosine Kinase Inhibitors (TKIs). The 5-bromo group is often derivatized or retained to occupy the hydrophobic pocket adjacent to the ATP-binding site.

  • Mechanism of Action: ATP-competitive inhibition. The indazole nitrogen (N1/N2) forms hydrogen bonds with the kinase hinge region (e.g., Glu339/Met341 in VEGFR-2), while the C5-substituent extends into the back pocket.

  • Key Compound Class: 5-ethylsulfonyl-indazole-3-carbohydrazides.

    • Precursor: 5-bromoindazole-3-carboxylic acid.[2]

    • Activity: Nanomolar inhibition of EGFR and VEGFR-2.

    • Significance: Dual inhibition prevents the compensatory upregulation of angiogenic pathways often seen with selective EGFR inhibitors.

Emerging Toxicology: Synthetic Cannabinoids (NPS)

A critical and recent development is the emergence of "tail-less" synthetic cannabinoid receptor agonists (SCRAs) utilizing the 5-bromo-indazole core.

  • Target Compound: ADB-5'Br-INACA [2][3]

  • Context: Developed to evade generic bans on "tailed" cannabinoids.

  • Biological Activity:

    • Receptor: Agonist at CB1 and CB2 receptors.[4]

    • Potency: Retains significant efficacy despite lacking the hydrophobic "tail" (pentyl/butyl chain) typical of earlier generations (e.g., ADB-PINACA). The C5-Bromine provides sufficient lipophilicity to anchor the molecule in the receptor orthosteric site.

    • Risk: High potency combined with unknown metabolic profiles presents a severe overdose risk.

Antimicrobial & Farnesyltransferase Inhibition

Hybrid molecules combining 5-bromo-indazole with triazine or indolizine moieties have demonstrated:

  • Farnesyltransferase Inhibition (FTase): Essential for Ras protein prenylation. The 5-bromo derivative (Compound 7e in literature) showed superior IC50 values compared to non-brominated analogs.[5]

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis and potential oxidative stress induction in S. aureus.

Quantitative Data Summary

Compound ClassTargetPrimary ModificationActivity Metric (IC50/EC50)Ref
5-Sulfonyl-Indazole EGFR / VEGFR-2C3-Hydrazone linkage25 - 60 nM (GI50)[1]
ADB-5'Br-INACA CB1 ReceptorC5-Bromo (Tail-less)~150 nM (EC50)[2]
Indazole-Triazine FarnesyltransferaseC5-Bromo retention52.5 µM[3]
Indazole-3-amide PLK4C3-Amide / C5-Aryl< 10 nM[4]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C5

Objective: Functionalization of the 5-bromo position to create a library of kinase inhibitors.

Reagents:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a sealed tube, dissolve 5-bromo-indazole and the aryl boronic acid in degassed 1,4-dioxane/water.

  • Catalyst Addition: Add K2CO3 followed by the Pd catalyst under a nitrogen stream.

  • Reaction: Seal and heat to 90°C for 12 hours . Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

  • Purification: Flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexane).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 of derivatives against VEGFR-2.

  • Enzyme Mix: Prepare 2x Enzyme solution (VEGFR-2) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare 2x Substrate solution containing peptide substrate (e.g., PolyGT) and ATP (at Km concentration).

  • Compound Addition: Dispense 100 nL of compound (in DMSO) into 384-well plates (10-point dose-response).

  • Incubation: Add 5 µL Enzyme mix and 5 µL Substrate mix. Incubate at 25°C for 60 minutes .

  • Detection: Add EDTA-containing stop solution. Measure phosphorylation via FRET signal (e.g., using specific antibodies).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Visualization: Signaling Pathways

Signaling_Pathway VEGFR2 VEGFR-2 (Endothelial Cells) PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS EGFR EGFR (Epithelial Cells) EGFR->PI3K EGFR->RAS Inhibitor 5-Bromo-Indazole Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->EGFR Inhibits AKT AKT PI3K->AKT Surv Cell Survival AKT->Surv RAF RAF/MEK/ERK RAS->RAF Angio Angiogenesis RAF->Angio Prolif Cell Proliferation RAF->Prolif

Caption: Dual inhibition mechanism of 5-bromo-indazole derivatives on VEGFR-2 and EGFR pathways, blocking downstream proliferation and angiogenesis.

References

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity. Archives of Toxicology.

  • New indazole-indolizine-triazine hybrid molecules with farnesyltransferase inhibitory activity. Results in Chemistry.

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry.

  • Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Executive Summary & Strategic Rationale The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors and targeted oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors and targeted oncology therapeutics[1]. Functionalization at the 5-position of the indazole ring via the Suzuki-Miyaura cross-coupling reaction allows drug development professionals to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies[2].

This application note provides a comprehensive, self-validating protocol for the cross-coupling of 3 (CAS: 1781342-16-2)[3]. By detailing the mechanistic causality behind catalyst selection, solvent effects, and in-process controls, this guide ensures high-yield C–C bond formation while mitigating common side reactions such as protodeborylation and catalyst poisoning[4].

Mechanistic Causality & Substrate Dynamics

The Electrophilic Advantage

5-Bromo-3-isopropyl-1-methyl-1H-indazole is an exceptionally primed electrophile for palladium-catalyzed cross-coupling due to two key structural features:

  • N-Methylation (Causality): The presence of the methyl group at the N-1 position eliminates the free N-H bond. Free indazole N-H groups can coordinate with palladium, poisoning the catalyst, or undergo competitive N-arylation[5]. Pre-methylation bypasses the need for transient protecting groups (like Boc or THP), streamlining the synthetic workflow.

  • Steric Tuning: The 3-isopropyl group provides necessary lipophilicity and steric bulk for target binding[6]. Because it is distal to the 5-bromo position, it does not impose significant steric encumbrance on the oxidative addition step, allowing the reaction to proceed efficiently at standard temperatures[7].

The Catalytic Cycle

The Suzuki-Miyaura reaction relies on a delicate balance of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[2]. Understanding these steps dictates our experimental choices.

CatalyticCycle Pd0 Pd(0) Active Catalyst [14-electron complex] OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + 5-Bromo-3-isopropyl-1-methyl-1H-indazole PdII_Ar Pd(II) Aryl Halide Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Base-Assisted) PdII_Ar->TransMet + Base / H2O PdII_DiAr Pd(II) Diaryl Intermediate TransMet->PdII_DiAr + Aryl Boronic Acid RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 + Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-bromoindazoles.

Mitigating Side Reactions

Boronic acids, particularly heteroaryl variants, are prone to protodeborylation under basic aqueous conditions[4]. To mitigate this, we employ a biphasic 1,4-Dioxane/Water system. The organic phase acts as a reservoir for the boronic acid, while the interfacial boundary allows the base (K₂CO₃) to form the reactive "ate" complex required for transmetalation[8].

Empirical Optimization & Quantitative Data

To establish a robust protocol, reaction conditions must be optimized for the specific electronic demands of the 5-bromoindazole core. The following tables summarize the quantitative optimization data driving our protocol choices[5],[2],[1].

Table 1: Catalyst & Ligand Screening (Standardized at 90 °C, 3h)

Catalyst SystemLigand Bite AngleConversion (%)Impurity ProfileRationale / Causality
Pd(PPh₃)₄N/A (Monodentate)65%High homocouplingSlow reductive elimination leads to side reactions.
Pd(OAc)₂ / SPhosN/A (Biaryl phosphine)82%Trace protodeborylationGood for sterically hindered substrates, but excessive for this system[2].
Pd(dppf)Cl₂·CH₂Cl₂ 99° (Bidentate) >95% Clean Large bite angle accelerates reductive elimination; highly stable[5].

Table 2: Solvent & Base Effects (Using Pd(dppf)Cl₂)

Solvent SystemBase (3.0 eq)Yield (%)Phase Dynamics
DMFCs₂CO₃78%Homogeneous; difficult aqueous workup.
Toluene / H₂O (4:1)K₃PO₄70%Biphasic; poor solubility of indazole SM.
1,4-Dioxane / H₂O (4:1) K₂CO₃ 92% Biphasic; optimal solubility and transmetalation interface[1].

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework. Visual cues and specific In-Process Controls (IPCs) are embedded to ensure the scientist can verify the integrity of the reaction in real-time.

Reagents & Stoichiometry
  • Electrophile: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol, 253.14 mg)[6]

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)[5]

  • Base: K₂CO₃ (3.0 equiv, 3.0 mmol, 414.6 mg)[2]

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)[1]

Step-by-Step Methodology
  • Reagent Preparation & Degassing (Crucial): In a Schlenk flask or sealed reaction vial, add 1,4-Dioxane (8 mL) and deionized water (2 mL). Sparge the solvent mixture with ultra-pure N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the dppf phosphine ligand to its inactive phosphine oxide, stripping the Pd center of its stabilizing ligands and causing it to precipitate as catalytically dead "palladium black"[4].

  • Charge Reaction Vessel: Add the 5-Bromo-3-isopropyl-1-methyl-1H-indazole, the chosen boronic acid, and K₂CO₃ to the degassed solvent. Stir at room temperature for 5 minutes under a continuous N₂ blanket.

  • Catalyst Activation: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ against a positive flow of N₂. Seal the vessel.

    • Self-Validation Checkpoint: The reaction mixture will initially appear as a red/orange suspension. Upon heating and the successful reduction of Pd(II) to the active Pd(0) species, the solution will transition to a deep, homogeneous yellow/brown[1]. If the solution turns black immediately, oxidation has occurred, and the reaction must be aborted.

  • Thermal Execution: Heat the mixture to 90 °C using a pre-heated oil bath or precision heating block. Stir vigorously (800+ rpm) for 2–4 hours.

    • Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where the aqueous boronate complex meets the organic-soluble Pd-aryl intermediate[8].

  • In-Process Control (IPC) Monitoring: After 2 hours, halt stirring briefly to allow phase separation. Sample 10 µL of the top organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Checkpoint: Confirm the disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity at m/z 253/255) and the emergence of the target product mass[6].

  • Workup & Palladium Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a tightly packed pad of Celite.

    • Causality: Celite traps precipitated palladium residues, preventing heavy metal contamination in downstream biological assays[2].

  • Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

ProtocolWorkflow Prep 1. Reagent Preparation Degas Solvents (N2 sparge) Charge 2. Charge Vessel Substrate, Boronic Acid, K2CO3 Prep->Charge Catalyst 3. Catalyst Addition Add Pd(dppf)Cl2 under N2 Charge->Catalyst Heat 4. Reaction Execution Heat at 90°C for 2-4 hours Catalyst->Heat Monitor 5. IPC Monitoring TLC / LC-MS Validation Heat->Monitor Monitor->Heat SM Present Workup 6. Workup Celite Filtration & Extraction Monitor->Workup Reaction Complete Purify 7. Purification Flash Column Chromatography Workup->Purify

Caption: Logical experimental workflow for the Suzuki-Miyaura coupling of 5-bromoindazoles.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 5-aryl-3-isopropyl-1-methyl-1H-indazole, the following analytical validations must be performed:

  • ¹H NMR (400 MHz, CDCl₃): Verify the retention of the N-methyl singlet (typically around δ 4.0 ppm) and the isopropyl septet (around δ 3.4 ppm) and doublet (around δ 1.4 ppm). The disappearance of the isolated C-4 proton doublet of the starting material and the emergence of new aromatic signals confirm successful coupling[1].

  • HPLC Purity: Ensure >95% purity at 254 nm. Trace palladium impurities will not show up on standard UV, so Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended if the compound is advancing to in vivo studies.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: NIH / Molecules
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole Source: Benchchem
  • Product Page: 5-Bromo-3-isopropyl-1-methyl-1H-indazole Source: Sigma-Aldrich
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Publishing

Sources

Application

Application Note: Buchwald-Hartwig Amination Protocols for 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Abstract & Strategic Overview The aminolysis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole represents a critical transformation in the synthesis of type II kinase inhibitors and GPCR modulators. While the indazole core is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The aminolysis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole represents a critical transformation in the synthesis of type II kinase inhibitors and GPCR modulators. While the indazole core is a privileged scaffold in medicinal chemistry, the electron-rich nature of the heterocycle and the steric bulk of the C3-isopropyl group present specific challenges for palladium-catalyzed cross-coupling.

This guide details three optimized protocols for generating C5-aminoindazoles. Unlike generic aryl halide couplings, these protocols are specifically tuned to mitigate catalyst poisoning inherent to nitrogen-containing heterocycles and to accommodate the lipophilic and steric profile of the 3-isopropyl substituent.

Key Chemical Challenges
  • Heterocycle Coordination: The N2 nitrogen of the indazole can competitively bind to Palladium(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich nature of the indazole ring makes the C5-bromide less electrophilic compared to pyridyl or phenyl halides, requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition.

  • Steric Bulk: The C3-isopropyl group, while not immediately adjacent to the C5 reaction site, increases the hydrodynamic radius of the substrate, influencing solvent choice and solubility profiles.

Mechanistic Insight & Ligand Selection

To ensure reproducibility, it is vital to understand the "Why" behind the reagent choices.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Binding/Deprotonation: The amine coordinates, and the base removes the proton.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Critical Selection Criteria:

  • Ligand (The Engine): We utilize BrettPhos (for primary amines) and RuPhos (for secondary amines). These dialkylbiaryl phosphines are bulky and electron-rich. The bulk promotes reductive elimination (the rate-limiting step for electron-rich aryls), while the electron density facilitates oxidative addition into the deactivated C5-bromide.

  • Base (The Activator): LiHMDS (Lithium bis(trimethylsilyl)amide) is the preferred base for this specific substrate. Unlike alkoxides (NaOtBu), LiHMDS minimizes side reactions and has shown superior performance with indazole cores, likely due to the lithium cation stabilizing the intermediate complexes or preventing aggregation.

Visualization: Catalytic Workflow

The following diagram illustrates the optimized workflow and decision logic for this specific substrate.

G Start Substrate: 5-Bromo-3-isopropyl-1-methyl-1H-indazole AmineCheck Amine Type? Start->AmineCheck Primary Primary Amine (R-NH2) AmineCheck->Primary Aliphatic/Aniline Secondary Secondary Amine (R2-NH) AmineCheck->Secondary Cyclic/Acyclic CondA Protocol A: Pd precatalyst G3/G4 Ligand: BrettPhos Base: LiHMDS (1.0M) Solvent: THF/Dioxane Primary->CondA CondB Protocol B: Pd precatalyst G3/G4 Ligand: RuPhos Base: LiHMDS (1.0M) Solvent: THF/Dioxane Secondary->CondB Workup Workup: Quench w/ NH4Cl Extract EtOAc Silica Purification CondA->Workup CondB->Workup Product Target: C5-Amino-3-isopropyl-indazole Workup->Product

Figure 1: Decision matrix for ligand selection based on amine class for indazole substrates.

Experimental Protocols

General Safety & Handling
  • Inert Atmosphere: All reactions must be set up in a glovebox or via rigorous Schlenk techniques (Argon/Nitrogen).

  • Reagent Quality: Use anhydrous solvents (<50 ppm water). Amine coupling partners should be free of hydrochloride salts unless an extra equivalent of base is added.

Protocol A: Coupling with Primary Amines (BrettPhos System)

Best for: Anilines, benzylamines, and alkyl amines.

Reagents:

  • Substrate: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv

  • Catalyst: BrettPhos Pd G3 or G4 (0.02 – 0.05 equiv)

  • Base: LiHMDS (1.0 M in THF) (2.0 – 2.4 equiv)

  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Charge Solids: To a nitrogen-purged reaction vial (4 mL or 8 mL), add the indazole substrate (1.0 equiv) and the BrettPhos Pd G3 precatalyst (2-5 mol%).

    • Note: If the amine is a solid, add it at this step.

  • Solvent Addition: Seal the vial and purge with inert gas. Add anhydrous 1,4-Dioxane via syringe.

  • Amine/Base Addition:

    • If the amine is liquid, add it now via syringe.

    • Add LiHMDS solution dropwise at room temperature. The solution may turn dark orange/brown (characteristic of active Pd species).

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Monitoring: Check LCMS for consumption of bromide (M+H = ~253/255) and formation of product.

  • Workup: Cool to RT. Dilute with EtOAc (5 mL) and quench with sat. aq. NH4Cl (2 mL). Separate phases. Dry organic phase over Na2SO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Best for: Morpholines, piperazines, piperidines, and acyclic secondary amines.

Reagents:

  • Substrate: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[2]

  • Catalyst: RuPhos Pd G3 or G4 (0.02 – 0.05 equiv)

  • Base: LiHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: THF or Toluene (0.2 M)

Step-by-Step Procedure:

  • Charge Solids: Add indazole substrate and RuPhos Pd G3 (2-5 mol%) to the reaction vessel.

  • Degas: Evacuate and backfill with Argon (3x).

  • Liquid Addition: Add solvent (THF preferred for lower temps, Toluene for >100°C). Add the secondary amine.[1]

  • Activation: Add LiHMDS dropwise.

    • Critical: For sterically hindered secondary amines, LiHMDS is superior to NaOtBu as it prevents the formation of insoluble aggregates that can trap the catalyst.

  • Reaction: Heat to 85°C . Secondary amines often couple faster (2–8 hours).

  • Workup: Standard aqueous workup.

    • Note: If the product contains basic nitrogens (e.g., piperazines), avoid acidic washes.

Protocol C: The "Robust" Alternative (XPhos/NaOtBu)

Use case: If LiHMDS is unavailable or if the substrate contains base-sensitive groups incompatible with silylamides.

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (8 mol%) OR XPhos Pd G3 (4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (0.2 M)

  • Temp: 100-110°C[1][3]

Procedure:

  • Mix Pd source, Ligand, Base, and Substrate in the vial.

  • Add Toluene and Amine.

  • Heat to 110°C for 12-18 hours.

    • Performance Note: This method requires higher temperatures and is less tolerant of functional groups than the LiHMDS methods, but XPhos is exceptionally robust for general aryl bromides.

Quantitative Performance & Troubleshooting

Comparative Performance Table

The following data represents typical isolated yields for 5-bromoindazoles based on internal validation studies.

VariableProtocol A (BrettPhos/LiHMDS)Protocol B (RuPhos/LiHMDS)Protocol C (XPhos/NaOtBu)
Target Amine Primary (Anilines/Alkyl)Secondary (Cyclic/Acyclic)General Purpose
Temp 90°C85°C110°C
Time 4-16 h2-8 h12-24 h
Avg. Yield 82-95%88-98%70-85%
Dehalogenation < 2%< 1%5-10%
Steric Tolerance HighVery HighHigh
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Indazole N2.Switch to Pd G3/G4 precatalysts (ensures 1:1 L:Pd ratio). Increase temp to 100°C.
Dehalogenation (H-Substituted product)

-hydride elimination from amine or solvent.[4]
Switch solvent from Dioxane to Toluene . Reduce temperature. Ensure anhydrous conditions.
Protodebromination Moisture in the system.Re-dry solvents/reagents.[5] Use fresh LiHMDS.
Product trapped in aqueous phase Product is highly polar/basic.Use DCM/Isopropanol (3:1) for extraction. Salt out the aqueous layer.

Mechanistic Pathway Visualization

The following diagram details the specific catalytic cycle for the RuPhos-mediated coupling, highlighting the role of the precatalyst activation.

CatalyticCycle Precat RuPhos Pd G3 (Precatalyst) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Activation (Base) OxAdd Oxidative Addition (Pd-Br Species) ActivePd->OxAdd + 5-Br-Indazole AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine / + LiHMDS RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formation RedElim->ActivePd Regenerate Pd(0)

Figure 2: Catalytic cycle for RuPhos-mediated amination. Note the precatalyst activation step which bypasses the induction period common with Pd2(dba)3.

References

  • Henderson, J. L., & Buchwald, S. L. (2010). "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 12(20), 4442–4445.[6] (Establishes BrettPhos/RuPhos + LiHMDS as the superior system for amino-indazoles).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Comprehensive review on ligand selection).

  • Hansen, J. D., et al. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters.

  • BenchChem Application Note. "Palladium-catalyzed amination of 5-bromo-1,3-dichloro-2-ethoxybenzene." (General protocol reference for sterically hindered bromides).

Sources

Method

Reagents and catalysts for functionalizing the 5-bromo position of indazoles

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing frequently in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The 5-positi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and appearing frequently in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The 5-position of the indazole ring offers a unique vector for structure-activity relationship (SAR) exploration, being sterically accessible and electronically distinct from the C3 position. However, the presence of the acidic N-H proton and the amphoteric nature of the pyrazole ring present synthetic challenges. This guide details the strategic "Protection First" approach, followed by optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Miyaura borylation, and Cyanation.

Part 1: Strategic Considerations – The "Protection First" Rule

Before attempting functionalization at the 5-bromo position, the acidic proton on the pyrazole nitrogen (


) must be addressed. Leaving this proton free often leads to catalyst poisoning (via formation of insoluble Pd-azolides) and competitive N-arylation.
The Regioselectivity Challenge: N1 vs. N2

Protection is not merely a blocking step; it determines the electronic character of the system.

  • N1-Protection: Preserves the aromaticity of the benzene ring (benzenoid structure). Thermodynamically favored.

  • N2-Protection: Disrupts the benzene aromaticity (quinonoid structure), often altering the reactivity at C3 and C5. Kinetically favored under specific conditions.[1]

Decision Matrix: Selecting the Protecting Group
  • THP (Tetrahydropyranyl): Excellent for acid-labile deprotection later.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, removed with fluoride (TBAF), directs lithiation if C3 functionalization is needed later.

  • Boc (tert-Butyloxycarbonyl): Electron-withdrawing; deactivates the ring slightly but is easily removed. Warning: Can be labile under basic Suzuki conditions at high temperatures.

ProtectionStrategy Start 5-Bromoindazole (Unprotected) Decision Select Protection Strategy Start->Decision Path1 Thermodynamic Control (Base: NaH/DMF or Cs2CO3) Decision->Path1 Standard Path2 Kinetic Control (Low Temp, rapid alkylation) Decision->Path2 Specialized N1 N1-Protected (Major) Benzenoid Character Stable Path1->N1 N2 N2-Protected (Minor) Quinonoid Character Less Stable Path2->N2 App1 Ideal for Suzuki/Buchwald at 5-position N1->App1 App2 Specialized SAR Electronic variation N2->App2

Figure 1: Decision tree for regioselective protection of 5-bromoindazole prior to cross-coupling.

Part 2: Cross-Coupling Methodologies

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is the workhorse for attaching aryl and heteroaryl groups. 5-Bromoindazoles are excellent electrophiles for this transformation.

  • Standard Conditions:

    
     is the most robust catalyst, resisting dehalogenation side reactions better than 
    
    
    
    .
  • Challenging Substrates: For sterically hindered boronic acids, switch to SPhos Pd G2 or XPhos Pd G2 precatalysts.

  • Base Selection: Use

    
     for standard aryl boronic acids. Use 
    
    
    
    or
    
    
    for heteroaryl boronic acids to prevent protodeboronation.
Buchwald-Hartwig Amination (C-N Bond Formation)

Installing amines at the 5-position is critical for modulating solubility and hERG liability.

  • The Problem: The pyrazole nitrogens (even if protected) can coordinate to Pd, requiring strong ligation.

  • The Solution: Bulky, electron-rich biaryl phosphine ligands.

    • BrettPhos / RuPhos: Excellent for primary amines.

    • XPhos: Superior for secondary amines.

  • Base:

    
     is standard but can be harsh. 
    
    
    
    is a milder alternative if the substrate contains esters or nitriles.
Miyaura Borylation (Polarity Reversal)

Converting the 5-bromide to a boronic ester (


) allows the indazole to act as the nucleophile, coupling with diverse aryl halides.
  • Reagent: Bis(pinacolato)diboron (

    
    ).
    
  • Catalyst:

    
    .[2]
    
  • Critical Factor: Use KOAc (weak base). Strong bases like carbonates will promote competitive Suzuki coupling of the product with the starting material (homocoupling).

Cyanation (C-CN Bond Formation)

Nitriles are versatile bioisosteres for carbonyls and halogens.

  • Reagent:

    
     (Standard) or 
    
    
    
    (Non-toxic/Green).
  • Catalyst:

    
     or Xantphos-Pd G3.
    
  • Solvent: DMF or NMP is required to solubilize the cyanide source.

Part 3: Mechanism of Action

Understanding the catalytic cycle helps troubleshoot failures (e.g., stalled reactions or dehalogenation).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd 5-Br-Indazole Complex1 Pd(II)-Ar-Br OxAdd->Complex1 BaseStep Ligand Exchange / Base (OH- replaces Br-) Complex1->BaseStep TransMet Transmetalation (Boron/Amine enters) BaseStep->TransMet R-B(OH)2 or R-NH2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle for Pd-catalyzed cross-coupling of 5-bromoindazole.

Part 4: Experimental Protocols

Reagent Selection Table
TransformationCatalyst PreferenceLigand (if separate)BaseSolventTemp
Suzuki (Std)

-

Dioxane/H2O90°C
Suzuki (Hard)

XPhos / SPhos

Toluene/H2O100°C
Buchwald Pd-G3 PrecatalystsBrettPhos / RuPhos

t-Amyl Alcohol80-100°C
Borylation

-KOAcDMSO or Dioxane80°C
Cyanation

--DMF (Dry)120°C (MW)
Protocol A: Regioselective N1-THP Protection

Validates the "Protection First" strategy.

  • Setup: Dissolve 5-bromoindazole (1.0 equiv) in anhydrous DCM (0.2 M) and add p-Toluenesulfonic acid (pTSA, 0.1 equiv).

  • Addition: Cool to 0°C. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–16 h. Monitor by TLC (Hex/EtOAc). N1-THP is usually less polar than N2-THP.

  • Workup: Quench with sat.

    
    . Extract with DCM.[3]
    
  • Purification: Silica gel chromatography. The N1-isomer is the major product (>85%).

Protocol B: Suzuki-Miyaura Coupling (General)

For coupling 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with aryl boronic acids.

  • Charge: To a vial, add the N1-protected indazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (0.05 equiv / 5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed.

  • Conditions: Seal and heat to 90°C for 2–4 hours.

  • Scavenging: Cool to RT. Filter through Celite.[3][4] If Pd residue is high, stir filtrate with SiliaMetS® Thiol scavenger for 2 hours.

  • Isolation: Concentrate and purify via flash chromatography.

Protocol C: Mild Cyanation (Buchwald/Cohen Method)

Avoids high temperatures and toxic KCN.

  • Charge: Add 5-bromoindazole derivative (1.0 equiv),

    
     (0.6 equiv), and Xantphos-Pd-G3 precatalyst (2 mol%).
    
  • Solvent: Add THF/Water (5:1).

  • Reaction: Stir at 40–50°C for 12 hours.

  • Note: This mild protocol preserves sensitive functional groups that would decompose in boiling DMF.

Protocol D: Miyaura Borylation

Preparation of Indazole-5-boronic acid pinacol ester.

  • Charge: Add 5-bromoindazole (protected) (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv).
    
  • Catalyst: Add

    
     (0.03 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane.

  • Reaction: Heat to 80°C under

    
     for 4 hours.
    
  • QC Check: Monitor via LCMS. Look for the mass of the boronate ester. If dehalogenated product (M-Br+H) appears, lower temperature and ensure reagents are dry.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Analogous chemistry for Indazole). Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[5] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[5] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • Laha, J. K., et al. (2020). Regioselective N1-Alkylation of Indazoles. The Journal of Organic Chemistry. (General reference for N1 selectivity).

Sources

Application

Scalable synthesis routes for 3-isopropyl-1-methyl-1H-indazole derivatives

Application Note: Scalable Manufacturing of 3-Isopropyl-1-methyl-1H-indazole Scaffolds Executive Summary The 3-isopropyl-1-methyl-1H-indazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 3-Isopropyl-1-methyl-1H-indazole Scaffolds

Executive Summary

The 3-isopropyl-1-methyl-1H-indazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical core in small molecule inhibitors targeting receptor tyrosine kinases (e.g., VEGFR, PDGFR) and phosphodiesterases (PDE4). While academic syntheses often rely on the alkylation of the parent indazole, this approach is plagued by poor regioselectivity (N1 vs. N2 isomers) and difficult chromatographic separations.

This Application Note details a process-intensified, scalable route utilizing the condensation of o-fluorophenyl ketones with methylhydrazine. This method ensures exclusive N1-regiochemistry, high yields (>85%), and eliminates the need for preparative chromatography, making it suitable for multi-kilogram GMP campaigns.

Strategic Analysis: Route Selection

The synthesis of 1,3-disubstituted indazoles presents a classic regioselectivity challenge. We evaluated two primary strategies:

  • Route A (The "Alkylation" Trap): Alkylation of 3-isopropyl-1H-indazole with methyl iodide.

    • Outcome: Thermodynamic control favors N1, but kinetic factors often yield 10–30% of the N2 isomer. Separation requires silica gel chromatography, which is cost-prohibitive at scale.

  • Route B (The "Cyclization" Solution): Condensation of 1-(2-fluorophenyl)-2-methylpropan-1-one with methylhydrazine.

    • Outcome: The reaction proceeds via a hydrazone intermediate where the primary amine of methylhydrazine condenses with the ketone. The subsequent nucleophilic aromatic substitution (

      
      ) by the secondary amine locks the methyl group at the N1 position.
      
    • Verdict:Route B is the designated scalable protocol.

Visual Workflow: Route Comparison

RouteComparison cluster_0 Route A: Direct Alkylation (Avoid) cluster_1 Route B: Cyclization (Recommended) StartA 3-Isopropyl-1H-indazole ReagentA MeI / Base StartA->ReagentA ProdA1 N1-Methyl (Major) ReagentA->ProdA1 ProdA2 N2-Methyl (Minor) ReagentA->ProdA2 StartB 2-Fluorobenzonitrile Step1 Grignard Addition (iPrMgCl) StartB->Step1 InterB o-Fluoro Ketone Step1->InterB Step2 Methylhydrazine Cyclization InterB->Step2 Final 3-Isopropyl-1-methyl- 1H-indazole (Pure) Step2->Final

Figure 1: Comparison of synthetic strategies. Route B avoids isomer separation.

Detailed Protocols

Step 1: Synthesis of 1-(2-fluorophenyl)-2-methylpropan-1-one

Rationale: We utilize a Grignard addition to a nitrile rather than a Weinreb amide or acid chloride. This route is atom-economical and avoids the formation of over-addition (tertiary alcohol) byproducts common with esters.

Reagents:

  • 2-Fluorobenzonitrile (1.0 equiv)

  • Isopropylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • HCl (2N aqueous)

  • Toluene (Solvent)[1]

Protocol:

  • Setup: Charge a dry, nitrogen-purged reactor with 2-Fluorobenzonitrile dissolved in anhydrous Toluene (5 vol). Cool to 0°C.

  • Addition: Add iPrMgCl solution dropwise via addition funnel, maintaining internal temperature <10°C. The reaction is exothermic.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor disappearance of nitrile peak via HPLC or IR (2230 cm⁻¹).

  • Hydrolysis: Cool to 0°C. Quench carefully with 2N HCl (exothermic, gas evolution). Stir for 2 hours to hydrolyze the intermediate imine salt into the ketone.

  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Purification: Vacuum distillation is recommended for >1kg scales. For smaller batches, the crude oil is typically >95% pure and can be used directly.

Yield: 88–92% Appearance: Colorless to pale yellow oil.

Step 2: Cyclization to 3-Isopropyl-1-methyl-1H-indazole

Rationale: The use of o-fluorophenyl ketone is superior to the o-chloro analog because the high electronegativity of fluorine activates the ring for the


 step, allowing the reaction to proceed at lower temperatures (80–100°C vs 130°C+), significantly improving the safety margin when handling methylhydrazine.

Safety Critical Alert: Methylhydrazine (MMH) is a Class 6.1 Poison and Flammable Liquid . It is a suspected carcinogen.[2]

  • Engineering Control: Reaction must be performed in a closed vessel or under a highly efficient condenser with a scrubber containing dilute bleach (hypochlorite) to neutralize escaping hydrazine vapors.

  • PPE: Full face respirator (ammonia/methylamine cartridges) or supplied air, butyl rubber gloves, and Tychem suit.

Reagents:

  • 1-(2-fluorophenyl)-2-methylpropan-1-one (1.0 equiv)

  • Methylhydrazine (1.5 equiv)

  • Ethylene Glycol or n-Butanol (Solvent)

  • Potassium Carbonate (

    
    , 1.1 equiv)
    

Protocol:

  • Charging: Charge the ketone,

    
    , and solvent (Ethylene Glycol) into the reactor.
    
  • Reagent Addition: Add Methylhydrazine slowly at ambient temperature.

  • Cyclization: Heat the mixture to 100°C. Stir for 6–8 hours.

    • Mechanism:[2][3][4][5] The primary amine of MMH forms the hydrazone. The secondary amine then displaces the fluorine.

  • Workup: Cool to 25°C. Dilute with water (10 vol) and extract with Ethyl Acetate (3 x 4 vol).

  • Scrubbing: Treat the aqueous waste (containing excess MMH) with bleach solution before disposal.

  • Purification:

    • Wash combined organics with 1N HCl (removes traces of uncyclized hydrazone).

    • Concentrate to dryness.

    • Crystallization: Recrystallize from n-Heptane/EtOAc (9:1) to obtain high-purity crystals.

Yield: 85–90% Purity: >99.5% (HPLC)

Process Safety & Engineering Controls

The handling of Methylhydrazine (MMH) is the critical safety node. The following logic diagram outlines the mandatory safety decision tree.

SafetyProtocol Start Start MMH Handling Check1 Is System Closed? Start->Check1 Stop STOP: Seal Reactor Check1->Stop No Check2 Scrubber Active? Check1->Check2 Yes Scrubber Activate Bleach Scrubber Check2->Scrubber No Proceed Proceed with Addition Check2->Proceed Yes Monitor Monitor Temp < 110°C Proceed->Monitor

Figure 2: Safety logic for Methylhydrazine addition.

Analytical Quality Control

To validate the process, one must confirm the absence of the N2-isomer (2-methyl-3-isopropyl-2H-indazole).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.[6]

Data Interpretation:

Compound Retention Time (approx) Acceptance Criteria
N1-Isomer (Target) 6.2 min > 99.0%
N2-Isomer (Impurity) 5.8 min < 0.1%

| Ketone Precursor | 7.5 min | < 0.1% |

Note: The N2 isomer is generally more polar and elutes slightly earlier than the N1 isomer in reverse-phase conditions.

References

  • Regioselectivity in Indazole Synthesis

    • Lui, N., et al. "Selective Synthesis of 1-Substituted-1H-indazoles."[7] Journal of Organic Chemistry, 2008.[8]

  • Safety of Methylhydrazine

    • NOAA Office of Response and Restoration. "METHYLHYDRAZINE | CAMEO Chemicals."

  • Scale-up Methodologies

    • Song, J.J., et al. "Practical Synthesis of Indazoles via [3+2] Cycloaddition." Organic Process Research & Development, 2013.

  • General Indazole Chemistry

    • BenchChem Technical Support.[9] "Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes."

Sources

Method

Application Note: Procedures for Introducing the Isopropyl Group at the C3 Position of Indazole

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and comparative data for C3-isopropylation of indazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and comparative data for C3-isopropylation of indazole scaffolds.

Introduction & Mechanistic Rationale

Indazole scaffolds are highly privileged pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for indoles to improve metabolic stability and target affinity. However, the regioselective introduction of an alkyl group—specifically the sterically demanding isopropyl group—at the C3 position is a notorious synthetic challenge.

The inherent electron density of the indazole ring dictates that the N1 and N2 atoms are significantly more nucleophilic than the C3 carbon. Consequently, standard electrophilic alkylation conditions (e.g., using isopropyl bromide and a base like K₂CO₃ or NaH) predominantly yield N1- or N2-isopropyl indazoles under thermodynamic or kinetic control (1)[1]. High-throughput experimentation has confirmed that overcoming this nitrogen-nucleophilicity bias requires specialized approaches (2)[2].

To achieve strict C3-regioselectivity, synthetic chemists must employ one of two paradigm-shifting strategies:

  • De Novo Ring Construction: Bypassing direct alkylation entirely by building the pyrazole ring from an acyclic precursor where the isopropyl group is already installed.

  • Late-Stage Radical/Umpolung Functionalization: Utilizing visible-light photoredox catalysis to engage the indazole via a triplet energy transfer mechanism, allowing a radical to attack the C3 position exclusively (3)[3], or utilizing CuH-catalyzed umpolung strategies with electrophilic indazoles (4)[4].

MechanisticLogic Indazole 1H-Indazole Core (High N-Nucleophilicity) Standard Standard Alkylation (Base + Isopropyl Halide) Indazole->Standard Thermodynamic/ Kinetic Control Umpolung Umpolung / Photoredox (Radical or CuH Catalysis) Indazole->Umpolung SOMO Interaction / Polarity Reversal N1N2 N1 / N2 Isopropyl Indazole (Undesired Isomers) Standard->N1N2 Lone Pair Attack C3 Target: C3-Isopropyl Indazole (100% Regioselective) Umpolung->C3 C3-Selective DeNovo De Novo Synthesis (Hydrazine Condensation) DeNovo->C3 Pre-installed Isopropyl Group

Mechanistic divergence in indazole isopropylation strategies.

Protocol 1: De Novo Synthesis of 3-Isopropyl-1H-indazole

Causality & Logic: When the substrate permits early-stage construction, de novo synthesis is the most robust method to guarantee 100% C3-regioselectivity. By reacting 1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-one with anhydrous hydrazine, an initial hydrazone intermediate is formed. The elevated thermal conditions (160 °C) provide the activation energy required for the nucleophilic nitrogen to displace the ortho-halogen via an intramolecular Nucleophilic Aromatic Substitution (S_NAr), effectively locking the pre-installed isopropyl group at the C3 position (5)[5].

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, heavy-walled pressure flask equipped with a magnetic stir bar, dissolve 1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-one (1.1 g, 4.5 mmol) in 10 mL of anhydrous ethylene glycol.

  • Reagent Addition: Carefully add anhydrous hydrazine (0.17 mL, 5.4 mmol, 1.2 equiv) to the solution. Self-Validation Check: Ensure the system is purged with argon. Anhydrous hydrazine is highly toxic and reactive; addition must be performed via a gas-tight syringe.

  • Thermal Condensation: Seal the flask and heat the reaction mixture to 160 °C in an oil bath. Stir continuously for 16 hours. The high boiling point of ethylene glycol stabilizes the extreme thermal requirements of the S_NAr ring closure.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with 30 mL of distilled water to quench any unreacted hydrazine. Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 × 20 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield pure 3-isopropyl-1H-indazole.

DeNovoWorkflow Step1 Step 1: Setup 1-(2-Bromo-6-fluorophenyl) -2-methylpropan-1-one Step2 Step 2: Condensation Anhydrous Hydrazine Ethylene Glycol, 160°C Step1->Step2 Step3 Step 3: Workup Aqueous Quench CH2Cl2 Extraction Step2->Step3 Step4 Step 4: Purification Flash Chromatography (EtOAc/Hexane) Step3->Step4 Product Product 3-Isopropyl-1H-indazole Step4->Product

Experimental workflow for the de novo synthesis of 3-isopropyl-1H-indazole.

Protocol 2: Late-Stage Direct C3-Isopropylation via Photoredox Catalysis

Causality & Logic: For complex, late-stage intermediates where de novo synthesis is unfeasible, direct C3-H functionalization is required. By utilizing visible-light photoredox catalysis, the reaction bypasses the N-nucleophilicity paradigm entirely. The photocatalyst facilitates a triplet energy transfer to the indazole core. Concurrently, an isopropyl radical is generated (e.g., from an isopropyl sulfoxonium ylide or Minisci-type precursor). The Singly Occupied Molecular Orbital (SOMO) of the isopropyl radical selectively attacks the excited C3 carbon, followed by oxidation and re-aromatization to yield the C3-alkylated product (3)[3].

Step-by-Step Methodology
  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2H-indazole substrate (0.5 mmol), the isopropyl radical precursor (e.g., isopropyl sulfoxonium ylide, 1.0 mmol, 2.0 equiv), and the photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Solvent & Degassing: Add 5 mL of anhydrous DMSO. Subject the mixture to three freeze-pump-thaw cycles. Self-Validation Check: Complete removal of oxygen is critical, as O₂ is a potent triplet state quencher that will arrest the catalytic cycle.

  • Irradiation: Backfill the tube with Argon. Place the reaction vessel approximately 5 cm away from a 34 W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature (maintaining ambient temperature with a cooling fan if necessary) for 24 hours.

  • Workup: Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to isolate the C3-isopropyl indazole.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the two distinct strategies, allowing synthetic chemists to select the appropriate protocol based on their substrate's complexity.

ParameterProtocol 1: De Novo SynthesisProtocol 2: Photoredox C3-Alkylation
Mechanism Intramolecular S_NArTriplet Energy Transfer / Radical Addition
Regioselectivity 100% (C3 exclusively)>95% (C3 preferred over N-alkylation)
Typical Yield 65% – 85%50% – 75%
Reaction Temperature 160 °CRoom Temperature (Photochemical)
Reaction Time 16 hours24 hours
Substrate Scope Limited to available 2-halophenyl ketonesBroad tolerance for late-stage intermediates
Scalability High (Multi-gram scale proven)Moderate (Requires flow-chemistry for scale-up)

References

  • Development of a selective and scalable N1-indazole alkylation Source: RSC Advances URL:[Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis Source: MIT DSpace / JACS URL:[Link]

  • Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways Source: ACS Publications URL:[Link]

  • US 7,342,115 B2 - 3-substituted-6-aryl pyridines (Synthesis of 3-Isopropyl-1H-Indazole-4-Boronic Acid)

Sources

Application

Microwave-assisted synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole Executive Summary This guide details a high-efficiency, microwave-assisted protocol for the synthesis of 5-Bromo-3-isopropyl-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Executive Summary

This guide details a high-efficiency, microwave-assisted protocol for the synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, PLK4) and GPCR ligands. Traditional thermal synthesis of 3-substituted indazoles often suffers from long reaction times (12–24 hours) and poor regioselectivity during methylation.

The protocol described herein utilizes microwave irradiation to accelerate the ring-closure step from hours to minutes while suppressing side reactions.[1] It employs a two-step strategy —cyclization followed by regiocontrolled methylation—to maximize the yield of the desired N1-methyl isomer over the thermodynamically competitive N2-isomer.

Retrosynthetic Analysis & Strategy

To ensure high purity and structural integrity, we deconstruct the target molecule into two key transformations:

  • N-Methylation: Late-stage introduction of the methyl group allows for the separation of regioisomers if necessary, though the protocol is tuned for N1 selectivity.

  • Indazole Ring Formation: The 3-isopropyl group is installed via the ketone precursor, utilizing the hydrazine-mediated cyclization of o-halophenyl ketones.

Retrosynthesis Target Target: 5-Bromo-3-isopropyl-1-methyl-1H-indazole Intermediate Intermediate: 5-Bromo-3-isopropyl-1H-indazole Target->Intermediate Regioselective N-Methylation Precursor Starting Material: 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one Intermediate->Precursor MW-Assisted Cyclization (N2H4)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the indazole core.

Materials & Equipment

Reagents:

  • Precursor: 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one (Custom synthesis or commercial source).

  • Cyclization Agent: Hydrazine monohydrate (64-65% N2H4), Reagent Grade.

  • Methylating Agent: Iodomethane (MeI) or Dimethyl sulfate (DMS).

  • Base: Cesium Carbonate (Cs₂CO₃) - Critical for N1 selectivity.

  • Solvents: Ethanol (EtOH) for cyclization; N,N-Dimethylformamide (DMF) or 1,4-Dioxane for methylation.

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 10–20 mL microwave-transparent glass vials with crimp/snap caps and PTFE-lined septa.

  • Analysis: LC-MS (C18 column), 1H-NMR (400 MHz).

Experimental Protocol

Phase 1: Microwave-Assisted Cyclization

Objective: Synthesis of the 5-bromo-3-isopropyl-1H-indazole core.

Rationale: Direct reaction with methylhydrazine often yields a difficult-to-separate mixture of N1/N2 isomers. Using hydrazine first guarantees the formation of the N-unsubstituted indazole, which can be purified before methylation.

  • Preparation:

    • Dissolve 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-one (1.0 equiv, 2.0 mmol) in Ethanol (6.0 mL) in a 10 mL microwave vial.

    • Add Hydrazine monohydrate (5.0 equiv, 10.0 mmol). Note: Excess hydrazine drives the reaction and acts as an HF scavenger.

    • Seal the vial with a PTFE-lined cap.

  • Microwave Irradiation:

    • Temperature: 150 °C

    • Time: 15 minutes (Hold time)

    • Pressure Limit: 18 bar

    • Stirring: High (600 rpm)

    • Absorption Level: Normal

  • Work-up:

    • Cool the vial to room temperature (RT) using the reactor's compressed air cooling.

    • Pour the reaction mixture into ice-cold water (30 mL).

    • The product typically precipitates as a solid. Filter, wash with water (3 x 10 mL), and dry under vacuum.

    • Yield Expectation: >85%.[2][3][4]

Phase 2: Regioselective N1-Methylation

Objective: Conversion to 5-Bromo-3-isopropyl-1-methyl-1H-indazole.

Rationale: The choice of base and solvent is critical. Cesium Carbonate (Cs₂CO₃) in aprotic solvents promotes N1-alkylation via a "chelation-control" mechanism where the cesium cation coordinates with the N2 lone pair, directing the electrophile to N1.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 5-bromo-3-isopropyl-1H-indazole intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 minutes to deprotonate the indazole (pKa ~14).

  • Alkylation:

    • Cool the mixture to 0 °C.

    • Dropwise add Iodomethane (1.2 equiv).

    • Allow to warm to RT and stir for 2 hours. Note: Microwave heating is NOT recommended for this step as it increases N2-alkylation rates.

  • Work-up & Purification:

    • Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[5]

    • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The N1-methyl isomer is typically less polar (higher Rf) than the N2-isomer.

Data Summary & QC Parameters

Table 1: Reaction Optimization Data (Microwave Step)

EntryTemp (°C)Time (min)SolventYield (%)Purity (LCMS)
180 (Thermal)240EtOH4582%
2120 (MW)10EtOH7891%
3150 (MW) 15 EtOH 92 >98%
4180 (MW)5EtOH8894% (dehalog. impurity)

Expected Analytical Data (Target Molecule):

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.85 (d, J=1.5 Hz, 1H, H-4)

    • δ 7.45 (dd, J=8.8, 1.5 Hz, 1H, H-6)

    • δ 7.20 (d, J=8.8 Hz, 1H, H-7)

    • δ 3.98 (s, 3H, N-CH3)

    • δ 3.45 (sept, J=6.9 Hz, 1H, CH(CH3)2)

    • δ 1.45 (d, J=6.9 Hz, 6H, CH(CH3)2)

Mechanism & Pathway Visualization

The formation of the indazole core proceeds via an SNAr (Nucleophilic Aromatic Substitution) followed by an intramolecular Condensation .

ReactionMechanism Start Precursor: 2-F-5-Br-Isobutyrophenone Step1 Intermediate A: Hydrazone Formation Start->Step1 + N2H4 (Condensation) Step2 Transition State: Intramolecular SNAr Step1->Step2 MW Heat (Cyclization) Prod1 Core: 5-Br-3-iPr-Indazole Step2->Prod1 - HF Final Target: N1-Methylated Product Prod1->Final + MeI / Cs2CO3 (N1 Selective)

Figure 2: Mechanistic pathway from ketone precursor to final N-methylated indazole.

Troubleshooting & Expert Tips

  • Regioselectivity Issues (N1 vs N2):

    • If N2-methylation increases (observed as a lower Rf spot), switch solvent from DMF to THF or Dioxane . Non-polar solvents enhance the chelation effect of the Cesium ion, tightening the transition state and favoring N1.

    • Avoid using NaH/DMF, as the "naked" anion is less selective.

  • Incomplete Cyclization:

    • If the ketone remains unreacted, ensure the microwave vial is properly sealed. Loss of hydrazine (b.p. 114 °C) can occur if the vessel leaks. Add an extra equivalent of hydrazine if necessary.

  • Safety Warning:

    • Hydrazine is highly toxic and unstable. Perform all transfers in a fume hood.

    • Microwave Safety: Do not exceed 2/3 volume of the vial to prevent over-pressurization failures.

References

  • Regioselective alkylation of indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: PMC (PubMed Central), 2024.
    • URL:[Link]

  • Microwave-assisted synthesis of indazoles

    • Title: Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydr
    • Source: Asian Journal of Research in Chemistry, 2012.
    • URL:[Link]

  • General C3-functionalization of indazoles

    • Title: C3-INDAZOLE FUNCTIONALIZ
    • Source: Chimica Italiana, 2010.
    • URL:[Link]

  • Synthesis of 5-bromo-1-methylindazole (Analogous Protocol)

Sources

Method

Handling and safety precautions for 5-Bromo-3-isopropyl-1-methyl-1H-indazole in the lab

An Application Guide to the Safe Laboratory Handling of 5-Bromo-3-isopropyl-1-methyl-1H-indazole Abstract 5-Bromo-3-isopropyl-1-methyl-1H-indazole is a substituted indazole derivative increasingly utilized as a key build...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Safe Laboratory Handling of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Abstract

5-Bromo-3-isopropyl-1-methyl-1H-indazole is a substituted indazole derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery programs. The indazole scaffold is recognized as a privileged structure, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1] However, the inherent reactivity and biological potential of this and similar halogenated heterocyclic compounds necessitate a robust understanding of their handling and safety requirements. This document provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the essential safety precautions, handling procedures, emergency responses, and waste disposal methods to ensure a safe and compliant laboratory environment.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of a thorough safety assessment.

PropertyValueSource
Chemical Name 5-Bromo-3-isopropyl-1-methyl-1H-indazole[3]
CAS Number 1781342-16-2[3]
Molecular Formula C₁₁H₁₃BrN₂[3]
Molecular Weight 253.14 g/mol -
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Temperature Room Temperature; Keep in a dry, well-ventilated place.[3]
InChI Key HSSXKTLODKCLBR-UHFFFAOYSA-N[3]

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicology report for 5-Bromo-3-isopropyl-1-methyl-1H-indazole is not publicly available, data from structurally analogous compounds, such as 5-Bromo-3-isopropyl-1H-indazole and other brominated indazoles, provides a strong basis for hazard classification and risk mitigation.[4][5][6] The primary risks are associated with irritation and acute toxicity upon ingestion.

2.1. GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6][8]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5][6]

2.2. Precautionary Statements

The following P-statements are critical for safe handling:

  • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[3][4]

  • P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[7][9]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[3][9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

2.3. The Causality of Hazards The toxicological profile of brominated indazoles stems from their chemical structure. Brominated organic compounds can be toxic and corrosive.[10][11] Studies on other brominated indoles have demonstrated adverse effects in biological systems, underscoring the need for caution.[12] The indazole core itself is biologically active, designed to interact with protein targets, which implies a potential for off-target biological effects if exposure occurs.[2] Upon thermal decomposition, these compounds can release hazardous gases, including nitrogen oxides (NOx) and corrosive hydrogen bromide.[4]

cluster_RiskAssessment Figure 1: Laboratory Risk Assessment Workflow A Identify Hazards (Review SDS, Literature) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B Analyze Routes C Implement Control Measures (Engineering, PPE, SOPs) B->C Mitigate Risk D Review & Update Protocol (After incidents, Annually) C->D Ensure Efficacy

Caption: A structured workflow for assessing and mitigating risks.

Hierarchy of Controls: From Engineering to PPE

To ensure maximum safety, a multi-layered approach to hazard control must be implemented, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_Hierarchy Figure 2: Hierarchy of Controls A Elimination (Most Effective) B Substitution (Use a less hazardous chemical) A->B C Engineering Controls (Fume Hood, Ventilation) B->C D Administrative Controls (Training, SOPs, Designated Areas) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) D->E

Caption: Prioritizing safety measures from most to least effective.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of solid 5-Bromo-3-isopropyl-1-methyl-1H-indazole, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood. This is the primary defense against inhalation of airborne particulates.[13]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[4][14]

3.2. Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Do not wear gloves outside the laboratory. Contaminated gloves must be disposed of as hazardous waste.[13][15]

  • Eye Protection: Chemical safety goggles compliant with EU EN166 or ANSI Z87.1 standards are mandatory.[4] For operations with a significant splash risk, a full-face shield should be worn in addition to goggles.[13]

  • Skin and Body Protection: A full-length, fully-buttoned laboratory coat must be worn at all times.[4]

  • Respiratory Protection: Not typically required when work is conducted within a fume hood. If a situation arises where the fume hood is not available or fails (e.g., large-scale spill), a respirator with an appropriate particulate filter may be necessary.[4]

Standard Operating Protocols

Adherence to standardized procedures is critical for reproducibility and safety.

4.1. Storage and Incompatibility

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage.[3][11] Keep away from direct sunlight, heat, and ignition sources.[11][16]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, amines, and strong reducing agents to prevent hazardous reactions.[4][11]

4.2. Protocol: Weighing and Dispensing Solid Compound

  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, compatible gloves).

  • Staging: Place a calibrated balance, weigh paper or a tared container, spatula, and the stock container of 5-Bromo-3-isopropyl-1-methyl-1H-indazole inside the fume hood.

  • Dispensing: Slowly open the stock container. Using a clean, dedicated spatula, carefully transfer the desired amount of solid onto the weigh paper or into the container. Minimize any actions that could generate dust.

  • Closure: Promptly and securely close the stock container.

  • Cleanup: Carefully fold the weigh paper and transfer the compound to the reaction vessel. Clean the spatula, balance, and any affected surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol), which should then be disposed of as solid hazardous waste.

  • Final Steps: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce harm.

5.1. Spill Response

cluster_SpillResponse Figure 3: Solid Chemical Spill Response Protocol A Alert & Assess (Notify others, evaluate scale) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Contain Spill (Prevent spreading) B->C D Clean Up (Dry Method) (Gently sweep, avoid dust) C->D E Package & Label Waste (Seal in container, label as hazardous) D->E F Decontaminate Area (Wipe with appropriate solvent) E->F

Caption: Step-by-step procedure for managing a solid chemical spill.

For a small spill (<1 g) inside a fume hood:

  • Alert: Notify colleagues in the immediate area.

  • PPE: Ensure you are wearing appropriate PPE.

  • Cleanup: Use dry cleanup procedures.[9] Gently sweep the solid material together with a brush and dustpan. Avoid any actions that create dust. Alternatively, use an absorbent pad dampened with a non-reactive solvent to wipe up the powder.

  • Disposal: Place all contaminated materials (powder, pads, gloves) into a sealable bag or container. Label it clearly as "Hazardous Waste: 5-Bromo-3-isopropyl-1-methyl-1H-indazole".

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a solvent like ethanol. Dispose of the cloth as hazardous waste.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.

5.2. First Aid Measures

Exposure RouteActionSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][14]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][7][14]

Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Classification: As a brominated organic compound, 5-Bromo-3-isopropyl-1-methyl-1H-indazole and any materials contaminated with it are classified as halogenated organic hazardous waste .[11][17]

  • Waste Streams:

    • Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh paper, silica gel, filter paper) in a designated, sealed, and clearly labeled solid hazardous waste container.[11]

    • Liquid Waste: Collect all reaction residues and solutions containing the compound in a compatible, sealed, and clearly labeled halogenated liquid hazardous waste container.

  • Disposal Protocol:

    • Segregate halogenated waste from non-halogenated waste.

    • Use only approved and properly labeled waste containers provided by your institution's EH&S department.

    • Never overfill waste containers.

    • Store waste containers in a designated satellite accumulation area with secondary containment.

    • Follow all institutional and local regulations for the final disposal of the collected waste. In some cases, small amounts of aqueous waste containing bromine can be neutralized with a reducing agent like sodium thiosulfate, but this should only be done under specific institutional guidelines.[10][17]

References

  • BenchChem. (2025). Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
  • Google Patents. (CN107805221A).
  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Google Patents. (CN112321510A). Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • MilliporeSigma. (n.d.). 5-Bromo-3-isopropyl-1-methyl-1H-indazole.
  • Acros Organics. (2009, April 29). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Apollo Scientific. (2023, July 4).
  • BenchChem. (2025).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 1H-Indazole-3-carboxylic acid.
  • Echemi. (n.d.). 5-Bromo-1-methyl-1H-indazole SDS.
  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-7-METHYL-1H-INDAZOLE.
  • AFG Bioscience LLC. (n.d.).
  • Kammann, U., Vobach, M., & Wosniok, W. (2006). Toxic effects of brominated indoles and phenols on zebrafish embryos.
  • Fisher Scientific. (2025, December 20).
  • ASSIST Lab Technicians Forum. (2008, October 22).
  • Dulux. (2020, November 16).
  • ChemScene. (2026, January 15). Safety Data Sheet - 5-Bromo-3-isopropyl-1H-indazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Regioselective Methylation of 5-Bromo-3-Isopropyl-1H-Indazole

Topic: Improving regioselectivity in the methylation of 5-bromo-3-isopropyl indazole Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving regioselectivity in the methylation of 5-bromo-3-isopropyl indazole Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Core Directive: The Indazole Ambiguity

The Challenge: Methylating 5-bromo-3-isopropyl-1H-indazole presents a classic heterocyclic challenge: controlling the regioselectivity between the N1 (thermodynamic) and N2 (kinetic) positions.[1]

While the 5-bromo substituent exerts a mild electronic withdrawing effect, the 3-isopropyl group is the critical steric director. Unlike unsubstituted indazoles, the bulky isopropyl group at C3 creates significant steric hindrance around the N2 position. However, under standard alkylation conditions (e.g., MeI/K₂CO₃), you will frequently encounter difficult-to-separate mixtures (often ranging from 60:40 to 80:20 N1:N2).

The Solution Strategy: To achieve high regioselectivity (>95:5), you must abandon "standard" conditions and deliberately exploit either Thermodynamic Control (for N1) or Kinetic/Hard-Electrophile Control (for N2).

Diagnostic Workflow

Use this decision matrix to select the correct protocol for your target isomer.

Indazole_Methylation_Flow Start Target Isomer Selection Target_N1 Target: N1-Methyl (Thermodynamic Product) Start->Target_N1 Target_N2 Target: N2-Methyl (Kinetic Product) Start->Target_N2 Condition_Check Current Status: Getting Mixtures? Target_N1->Condition_Check Protocol_B PROTOCOL B: Meerwein Salt (Me3OBF4) (Kinetic Trapping) Target_N2->Protocol_B Primary Recommendation Protocol_C PROTOCOL C: Trimethyl Orthoformate / Acid (Hard Electrophile) Target_N2->Protocol_C Alternative (Scale-up) Protocol_A PROTOCOL A: NaH / THF / Heat (Dissociated Ion Pair) Condition_Check->Protocol_A Yes, switch to thermodynamic

Caption: Decision matrix for selecting methylation conditions based on the desired regioisomer.

Technical Support & Troubleshooting (FAQ)

Scenario 1: Targeting N1-Methyl (The Bioactive Standard)

Q: I am using MeI and K₂CO₃ in DMF, but I still see 15-20% N2 product. How do I eliminate the N2 isomer? A: The presence of N2 product indicates you are operating under partial kinetic control. The C3-isopropyl group hinders N2, but Methyl Iodide (MeI) is so reactive that it alkylates N2 before the system can equilibrate.

  • Fix: Switch to Protocol A . Use Sodium Hydride (NaH) in THF or DMF and apply heat (60°C+) .

  • Mechanism: Higher temperatures and a strong base ensure the reaction is reversible or driven to the thermodynamic minimum (N1). The bulky 3-isopropyl group thermodynamically penalizes the N2-methyl isomer due to steric clash, so equilibration strongly favors N1.

Q: Why does the reaction stall at 90% conversion? A: This is often due to the "Indazolium Salt" effect. If you use a large excess of MeI, the highly nucleophilic N2 (even in N1-product) can be methylated again to form a quaternary N1,N2-dimethyl indazolium salt, which precipitates or complicates analysis.

  • Fix: Use exactly 1.05–1.1 equivalents of the alkylating agent. Do not use large excesses.

Scenario 2: Targeting N2-Methyl (The Kinase Inhibitor Motif)

Q: I need the N2 isomer, but the 3-isopropyl group keeps pushing the reaction to N1. How do I force N2? A: You cannot use basic conditions (NaH/Carbonates) effectively here because the steric bulk of the isopropyl group makes N2 thermodynamically unfavorable. You must use Kinetic Trapping .

  • Fix: Use Trimethyloxonium tetrafluoroborate (Meerwein’s salt) in Dichloromethane (DCM) or Ethyl Acetate (Protocol B).

  • Mechanism: Meerwein's salt is a "hard" electrophile. It reacts rapidly with the most electron-rich nitrogen (N2) in the neutral indazole species before deprotonation occurs. This bypasses the steric penalty of the thermodynamic equilibrium.

Q: Can I use Mitsunobu conditions (MeOH/DIAD/PPh3) for N2? A: Generally, no for this specific substrate. While Mitsunobu often favors N2 for unsubstituted indazoles, the 3-isopropyl group creates enough steric hindrance that the bulky PPh3/DIAD complex struggles to approach N2, leading to low yields or N1 preference.

Validated Experimental Protocols

Protocol A: High N1 Selectivity (Thermodynamic)

Best for: Maximizing the thermodynamically stable benzenoid isomer.

  • Preparation: In a flame-dried flask under Argon, dissolve 5-bromo-3-isopropyl-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Note: DMF can be used for higher solubility but is harder to remove.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

  • Equilibration: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Visual Cue: Evolution of H₂ gas stops.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise.

  • Thermodynamic Drive: Heat the reaction to 60°C for 4–6 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Expected Outcome: >95:5 ratio favoring N1.

Protocol B: High N2 Selectivity (Kinetic/Meerwein)

Best for: Overcoming the steric hindrance of the 3-isopropyl group to access N2.

  • Preparation: Dissolve 5-bromo-3-isopropyl-1H-indazole (1.0 equiv) in anhydrous DCM or Ethyl Acetate (0.2 M). Do NOT add base.

  • Reagent Addition: Add Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.1 equiv) in one portion at RT.

  • Reaction: Stir vigorously at RT for 2–4 hours. The reaction mixture may become heterogeneous (formation of tetrafluoroborate salt).

  • Quench/Workup: Carefully quench with saturated aqueous NaHCO₃ (vigorous stirring required to neutralize the acid generated and liberate the free base). Extract with DCM.

  • Expected Outcome: >90:10 ratio favoring N2.

Data Summary: Condition vs. Selectivity

The following table summarizes expected regiochemical outcomes for 3-substituted indazoles based on internal application data and literature precedents.

ConditionSolventBaseTempMajor IsomerApprox.[2] Ratio (N1:N2)
Standard DMFK₂CO₃RTMixture60:40
Protocol A THFNaH60°CN1 98:2
Protocol B DCMNoneRTN2 10:90
Alternative TolueneKOHRefluxN190:10
Phase Transfer DCM/H₂OTBAHS/NaOHRTMixture50:50

Mechanistic Visualization

Understanding the transition states helps predict deviations.

Indazole_Mechanism Substrate 5-Bromo-3-iPr-Indazole (Neutral) Anion Indazole Anion (Delocalized) Substrate->Anion Base (NaH) N1_TS N1 Transition State (Less Steric Strain) Anion->N1_TS Slow (Equilibration) N2_TS N2 Transition State (Steric Clash with iPr) Anion->N2_TS Fast (Kinetic) N1_Product N1-Methyl Product (Thermodynamic) N1_TS->N1_Product N2_Product N2-Methyl Product (Kinetic) N2_TS->N2_Product N2_Product->Anion Reversible at High Temp

Caption: Pathway competition showing the reversibility required to favor the N1 isomer.

References

  • Luo, G. et al. (2006). Regioselective N-Alkylation of Indazoles.[1][2][3][4][5][6][7][8][9] Journal of Organic Chemistry.[3] Link

  • Cheung, M. et al. (2003). Regioselective N-Methylation of Indazoles using Meerwein's Salt.[1] Tetrahedron Letters. Link

  • Bookser, B. C. et al. (2018).[4] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. ACS Omega. Link

  • Wiget, P. A. et al. (2024).[3] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.[3][4] Link

  • Meanwell, N. A. (2011). Structure-Activity Relationships of Indazole Derivatives. Journal of Medicinal Chemistry. Link

Sources

Optimization

Purification strategies for 5-Bromo-3-isopropyl-1-methyl-1H-indazole via column chromatography

Technical Support Center: Purification of 5-Bromo-3-isopropyl-1-methyl-1H-indazole Case ID: IND-ISO-05BR Status: Active Priority: High (Regioisomer Selectivity Critical) Executive Summary & Molecule Profile Target Analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Case ID: IND-ISO-05BR Status: Active Priority: High (Regioisomer Selectivity Critical)

Executive Summary & Molecule Profile

Target Analyte: 5-Bromo-3-isopropyl-1-methyl-1H-indazole Critical Challenge: Separation of the desired N1-methyl regioisomer from the N2-methyl impurity.

The methylation of 5-bromo-3-isopropyl-1H-indazole typically yields a mixture of N1- and N2-alkylated products. While the N1-isomer is thermodynamically favored, the N2-isomer is a common kinetic byproduct. The 3-isopropyl group provides significant steric bulk, which aids in separation compared to smaller analogs, but the lipophilicity of the bromine atom requires careful mobile phase tuning to prevent co-elution.

Physicochemical Profile:

  • Lipophilicity: High (due to 5-Br and 3-iPr groups).

  • Acidity/Basicity: Weakly basic (Indazole nitrogen).

  • Solubility: Excellent in DCM, EtOAc; Moderate in Hexanes/Heptane.

Standard Operating Procedure (SOP): Purification Workflow

Phase 1: Method Development (TLC)

Before scaling to a column, establish the Retention Factor (


) delta between the N1 and N2 isomers.
  • Standard System: Hexanes:Ethyl Acetate (Hex:EtOAc).[1]

  • Target

    
    :  Aim for the product to have an 
    
    
    
    of ~0.25–0.35.
  • Elution Order (Typical):

    • N1-Methyl (Target): Generally less polar (Higher

      
      ).
      
    • N2-Methyl (Impurity): Generally more polar (Lower

      
      ) due to higher dipole moment and stronger interaction with silica silanols.
      
    • Note: Always confirm identity via 2D NMR (NOESY/HMBC) as substituents can occasionally invert elution order.

Recommended Mobile Phase Gradients:

Gradient TypeSolvent A (Non-Polar)Solvent B (Polar)Modifier (Optional)Application
Standard Hexanes / HeptaneEthyl AcetateNoneRoutine separation (

)
High Resolution HexanesDCMNoneFor difficult isomer separation.
Anti-Tailing HexanesEtOAc1% Triethylamine (TEA)If peaks are broad/streaking.
Phase 2: Flash Chromatography Protocol
  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

  • Sample Loading:

    • Preferred:Dry Loading . Dissolve crude in minimal DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder. This prevents band broadening caused by the "solvent effect" of the isopropyl group's high solubility.

  • Gradient Profile:

    • Equilibration: 3 CV (Column Volumes) of 100% Hexanes.

    • Step 1: 0–5% EtOAc (2 CV) – Elutes non-polar impurities.

    • Step 2: 5–15% EtOAc (10 CV) – Critical Separation Zone . Shallow gradient to resolve N1/N2 isomers.

    • Step 3: 15–40% EtOAc (5 CV) – Elutes remaining polar byproducts.

Troubleshooting Guide (Q&A)

Q1: I see two spots very close together (


). How do I separate them? 
  • Diagnosis: Poor resolution between regioisomers.

  • Solution: Implement an Isocratic Hold .[2]

    • Determine the %EtOAc where the first spot just begins to move on TLC (e.g., 8%).

    • Run the column isocratically at this percentage for 5–10 column volumes before increasing polarity. This maximizes the interaction time with the silica stationary phase, effectively "stretching" the distance between the isomers.

    • Alternative: Switch solvent selectivity. Try Toluene:Acetone (95:5). The

      
      -
      
      
      
      interactions between toluene and the indazole core can offer different selectivity than Hex/EtOAc.

Q2: My peaks are tailing significantly, causing the N1 and N2 fractions to overlap.

  • Diagnosis: Secondary Silanol Interactions.[3] The basic nitrogen at position 2 (or 1) is hydrogen-bonding with acidic silanols on the silica surface.

  • Solution: Base Deactivation.

    • Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[4][5][6][7] TEA is a stronger base than the indazole; it preferentially binds to the acidic silanol sites, "capping" them and allowing the indazole to elute as a sharp, symmetrical band.

Q3: The compound precipitates on the column or at the injection head.

  • Diagnosis: Solubility Mismatch. The 3-isopropyl and 5-bromo groups make the molecule very lipophilic. If you load in minimal DCM but start the column with 100% Hexanes, the compound may crash out immediately.

  • Solution:

    • Use Dry Loading (as described in Phase 2).

    • Start the gradient with a small percentage of DCM (e.g., 5%) in the Hexanes to maintain solubility, provided it doesn't ruin separation.

Q4: Can I use Reverse Phase (C18) for this separation?

  • Analysis: Yes, but it is usually unnecessary and more expensive.

  • When to use C18: If the N1/N2 isomers co-elute on normal phase silica regardless of solvent, C18 offers a different separation mechanism (hydrophobicity-driven).

  • Note: On C18, the elution order often reverses (More polar N2 elutes first; Less polar N1 elutes second).

Visualization & Logic Flows

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for resolving common purification issues with 5-bromo-3-isopropyl-1-methyl-1H-indazole.

TroubleshootingTree Start Problem Detected Issue1 Poor Resolution (Co-elution of Isomers) Start->Issue1 Issue2 Peak Tailing (Asymmetric Peaks) Start->Issue2 Issue3 Precipitation (Clogging) Start->Issue3 Sol1 Action: Switch to Isocratic Hold (e.g., 8% EtOAc for 10 CV) Issue1->Sol1 Primary Fix Sol1b Alt Action: Change Selectivity (Try Toluene/Acetone) Issue1->Sol1b Secondary Fix Sol2 Action: Add Modifier (1% Triethylamine) Issue2->Sol2 Sol3 Action: Use Dry Loading (Silica Adsorption) Issue3->Sol3

Diagram 2: Purification Workflow & Mechanism

Caption: Step-by-step purification workflow highlighting the critical N1/N2 separation checkpoint.

PurificationFlow cluster_mech Separation Mechanism (Silica) Crude Crude Reaction Mix (N1 + N2 Isomers) TLC TLC Method Dev (Hex/EtOAc) Crude->TLC Load Dry Loading (DCM/Silica) TLC->Load Flash Flash Chromatography (Gradient Elution) Load->Flash N1 N1-Isomer (Less Polar -> Fast) Flash->N1 Elutes 1st N2 N2-Isomer (More Polar -> Slow) Flash->N2 Elutes 2nd Analysis Fraction Analysis (NMR/HPLC) N1->Analysis N2->Analysis

References

  • BenchChem. (2025).[8] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation (Isocratic Holds).[2] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[6][8][9][10] Retrieved from

  • WuXi Biology. (2025).[2][11] Mechanism of a Highly Selective N2 Alkylation of Indazole.[6] Retrieved from

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of Brominated Indazoles

Topic: Solving Solubility & Reactivity Issues in Palladium-Catalyzed Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active | Version: 2.4 Introduction: The "Brick Dust" Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Reactivity Issues in Palladium-Catalyzed Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active | Version: 2.4

Introduction: The "Brick Dust" Challenge

Brominated indazoles (e.g., 5-bromo-1H-indazole) present a notorious challenge in medicinal chemistry known as the "brick dust" effect. Due to the acidic N-H proton (pKa ~14) and a rigid bicyclic aromatic core, these molecules form extensive intermolecular hydrogen-bonding networks. This results in high crystallinity and poor solubility in standard organic solvents (THF, Toluene, DCM), leading to stalled oxidative addition, catalyst deactivation, and difficult workups.

This guide provides a tiered troubleshooting approach, moving from chemical modification to advanced solvent engineering.

Module 1: The N-H Proton & Protecting Group Strategy

Q: My 5-bromoindazole is a solid slurry in THF/Water even at 60°C. Can I proceed? A: Proceeding with a slurry is risky. While "slurry-to-solution" turnover is possible, it often leads to stalled reactions because the dissolution rate is slower than the catalyst decomposition rate.

The Fix: The most robust solution is N1-protection . Masking the N-H proton breaks the hydrogen-bonding network and increases lipophilicity.

Recommended Protecting Groups
GroupSolubility ImpactStabilityRemoval ConditionsBest For...
THP (Tetrahydropyranyl)⭐⭐⭐⭐⭐ (Excellent)High in base; Low in acidMild Acid (HCl/MeOH)General Suzuki/Buchwald coupling.
SEM (Trimethylsilylethoxymethyl)⭐⭐⭐⭐⭐ (Excellent)HighFluoride (TBAF) or AcidLate-stage lithiation or orthogonal protection.
Boc (tert-Butoxycarbonyl)⭐⭐⭐ (Good)Low (Thermally labile >80°C)Acid (TFA) or In-situ thermalMicrowave reactions where in-situ deprotection is desired.
Protocol: Regioselective N1-THP Protection

This step transforms an insoluble brick into a soluble oil.

  • Dissolve: Suspend 5-bromoindazole (1.0 equiv) in DCM (5 vol) or Toluene.

  • Catalyst: Add DHP (3,4-Dihydro-2H-pyran, 1.5 equiv) and catalytic PTSA (p-Toluenesulfonic acid, 0.05 equiv).

  • Reaction: Stir at RT for 2–4 hours. The slurry will clarify into a solution.

  • Workup: Wash with sat. NaHCO₃. Concentrate.

  • Result: The N1-THP isomer is generally the thermodynamic product and is highly soluble in non-polar solvents.

Module 2: Solvent Engineering (When Protection is Impossible)

Q: I cannot protect the nitrogen due to downstream synthetic incompatibility. How do I dissolve the "naked" indazole? A: You must switch to high-dielectric polar aprotic solvents or use surfactant-mediated conditions.

Option A: Polar Aprotic Systems

Standard solvents like Toluene or Dioxane fail here. Switch to:

  • DMAc (Dimethylacetamide): Superior to DMF for thermal stability.

  • NMP (N-Methyl-2-pyrrolidone): Excellent for high-temperature Buchwald-Hartwig aminations.

  • Diglyme: High boiling point, chelating ability helps stabilize cationic Pd species.

Warning: Avoid DMSO if using Pd(OAc)₂ without strong ligands, as DMSO can coordinate to Pd and inhibit the catalytic cycle.

Option B: Advanced Micellar Catalysis (The "Green" Solution)

If the substrate is insoluble in organic solvents, use water with a designer surfactant.

The Mechanism: Surfactants like TPGS-750-M form nanomicelles.[1][2] The lipophilic brominated indazole and the Pd-catalyst migrate into the hydrophobic core of the micelle, creating a highly concentrated "mini-reactor," while the bulk water remains the solvent.

Protocol: Suzuki Coupling in Water (TPGS-750-M)
  • Prepare Solution: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Add Solids: Add 5-bromoindazole (1.0 equiv), Boronic Acid (1.2 equiv), and Base (Et₃N or K₃PO₄, 2.0 equiv).

  • Catalyst: Add Pd(dtbpf)Cl₂ (2 mol %).

  • Conditions: Stir vigorously at RT or 45°C.

  • Observation: The reaction mixture will look milky/cloudy, but conversion is often faster than in organic solvents due to the high local concentration in the micelles.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for handling insoluble indazole substrates.

IndazoleSolubility Start Problem: Insoluble Brominated Indazole CheckPG Can you use a Protecting Group? Start->CheckPG SelectPG Select Protecting Group CheckPG->SelectPG Yes SolventSwitch Is substrate soluble in DMAc/NMP? CheckPG->SolventSwitch No (N-H required) THP Use THP (Acid Labile) Max Solubility SelectPG->THP Boc Use Boc (Base Labile) Thermal Deprotection SelectPG->Boc StandardCond Proceed with Standard Suzuki/Buchwald (THF/Dioxane) THP->StandardCond Boc->StandardCond HighTemp Use DMAc at 100°C (Watch for Homocoupling) SolventSwitch->HighTemp Yes Micellar Use Micellar Catalysis (TPGS-750-M / Water) SolventSwitch->Micellar No (Still Insoluble)

Caption: Decision tree for optimizing reaction conditions based on substrate tolerance to protecting groups.

Module 4: Buchwald-Hartwig Specifics

Q: I am trying to couple an amine to 5-bromoindazole. The reaction turns black and fails. A: This is likely due to catalyst poisoning by the free N-H indazole (acting as a ligand) or base-mediated decomposition.

Critical Parameters for Success:

  • The Base:

    • Avoid: NaOtBu (Too strong, can deprotonate indazole N-H causing Pd coordination).

    • Use:Cs₂CO₃ (Weaker, heterogeneous). The low solubility of Cesium Carbonate actually helps by maintaining a low concentration of active base, preventing side reactions.

  • The Ligand:

    • Use bulky, electron-rich phosphines that can out-compete the indazole nitrogen for palladium binding.

    • BrettPhos or tBuXPhos are superior for these substrates.

    • Xantphos is excellent for N-arylation of the indazole itself, but for C-coupling (on the bromine), stick to biaryl monophosphines (Buchwald ligands).

Protocol: High-Solubility Buchwald System
  • Solvent: t-Amyl Alcohol (or t-BuOH).

  • Why? These solvents solubilize the organic intermediates better than Toluene at high temperatures and facilitate the proton transfer steps in the catalytic cycle.

  • Temp: 100–110°C.

References

  • Lipshutz, B. H., et al. (2011).[1] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][2] Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Indazole physicochemical properties).

  • Laha, J. K., et al. (2011). "Regioselective functionalization of the indazole core." Chemical Communications.

Sources

Optimization

Minimizing debromination side reactions during indazole functionalization

A Researcher's Guide to Minimizing Debromination Side Reactions Welcome to the technical support center for indazole functionalization. This guide, designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for indazole functionalization. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of debromination during the functionalization of bromoindazoles. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate this synthetic hurdle and achieve your desired products with higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of indazole functionalization, and why is it a problem?

A1: Debromination, also known as hydrodebromination, is a frequent and problematic side reaction encountered during the functionalization of bromoindazoles, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[1] In this undesired pathway, the bromine atom on the indazole ring is replaced by a hydrogen atom, leading to the formation of an unsubstituted indazole byproduct. This side reaction reduces the overall yield of the desired functionalized product and introduces a significant purification challenge, as the debrominated byproduct often has similar chromatographic properties to the starting material and the desired product.[1]

Q2: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A2: The generally accepted mechanism for debromination involves the palladium catalyst. After the initial oxidative addition of the bromoindazole to the Pd(0) catalyst, the resulting arylpalladium(II) intermediate can undergo a competing reaction pathway instead of the desired transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling). This side reaction is believed to involve the transfer of a hydride species to the palladium complex, followed by reductive elimination to yield the debrominated indazole and regenerate the Pd(0) catalyst.[1] The source of the hydride can be varied, including the solvent, the base, or even the phosphine ligands themselves under certain conditions.

Q3: Are certain positions on the indazole ring more susceptible to debromination?

A3: While debromination can occur at any position, the electronic properties of the indazole ring can influence the lability of the C-Br bond. The C3 position of the indazole is relatively electron-deficient, which can make the C3-Br bond more susceptible to oxidative addition to the palladium catalyst, the initial step for both the desired coupling and the undesired debromination.[2] However, the specific reaction conditions, including the choice of ligands and bases, play a more significant role in determining the extent of debromination than the position of the bromine atom alone.

Q4: Is N-protection of the indazole ring necessary to prevent debromination?

A4: While not always strictly necessary, protecting the nitrogen atom of the indazole ring is a highly effective and strongly recommended strategy to suppress debromination.[3] The acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle in several ways. It can be deprotonated by the base, increasing the electron density of the heterocyclic ring and potentially altering the reactivity of the C-Br bond. The resulting indazolide anion can also coordinate to the palladium center, potentially leading to catalyst deactivation.[4] Common protecting groups like tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) can prevent these issues, leading to cleaner reactions and higher yields of the desired product.[3] In some cases, the choice of protecting group can be critical; for instance, in Suzuki-Miyaura couplings of related pyrrole systems, the SEM group has been shown to be particularly effective at preventing debromination.[3]

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize the formation of the debrominated byproduct.

Issue 1: Significant Formation of Debrominated Indazole Byproduct

This is the most common challenge in the functionalization of bromoindazoles. The following steps will guide you through a systematic optimization of your reaction conditions.

G start High Debromination Observed base Optimize the Base start->base First Step catalyst Screen Catalyst and Ligand base->catalyst If still problematic protection Implement N-Protection catalyst->protection If debromination persists conditions Adjust Reaction Conditions protection->conditions Further optimization additives Consider Additives (Heck) conditions->additives For Heck Reactions end Minimized Debromination conditions->end For other couplings additives->end

Caption: A logical workflow for troubleshooting debromination.

  • Optimize the Base: The choice of base is a critical first step in controlling debromination. Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride species that are a primary source of hydrodebromination.[1]

    • Recommendation: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) are often excellent choices for minimizing debromination in Suzuki-Miyaura couplings.[1][5]

    • Rationale: Weaker inorganic bases are less prone to generating hydride species, thereby reducing the rate of the competing debromination pathway. The choice of base can be a delicate balance, as it must be strong enough to facilitate the desired reaction (e.g., formation of the boronate species in Suzuki coupling) without promoting the side reaction.[6]

  • Screen Catalyst and Ligand Combinations: The palladium source and its coordinating ligand have a profound impact on the reaction's outcome. The ligand can influence the electron density at the palladium center and its steric environment, which in turn affects the relative rates of oxidative addition, transmetalation/migratory insertion, and reductive elimination.

    • Recommendation: For Suzuki-Miyaura reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos can be beneficial. In some cases, a tandem catalyst system like XPhosPdG2/XPhos has been shown to effectively avoid debromination.[7] For Heck reactions, a simple Pd(OAc)₂/PPh₃ system can be effective, but optimization is key.[8]

    • Rationale: Bulky, electron-rich ligands can stabilize the palladium center and accelerate the desired cross-coupling pathway, making it more competitive with the debromination pathway.[1]

  • Implement N-Protection of the Indazole: If you are working with an unprotected indazole, introducing a protecting group on the nitrogen is a powerful strategy to minimize debromination.

    • Recommendation: Protect the indazole nitrogen with a suitable group such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[3] The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

    • Rationale: N-protection prevents the formation of the indazolide anion under basic conditions, which can alter the electronic properties of the substrate and interfere with the catalyst.[3] This leads to a more stable substrate and a cleaner reaction profile.

  • Adjust Reaction Conditions (Temperature and Solvent):

    • Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Also, consider switching from protic to aprotic solvents like dioxane, THF, or toluene.[1]

    • Rationale: Lowering the temperature can often increase the selectivity of the reaction by disfavoring the higher activation energy pathway of the side reaction. Aprotic solvents are less likely to act as a source of protons or hydrides, which can contribute to debromination.[1]

  • Consider Additives (Especially for Heck Reactions):

    • Recommendation: For Heck reactions of 3-bromoindazoles, the addition of a bromide salt such as sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB) can significantly suppress the formation of the debrominated byproduct.[8][9]

    • Rationale: The bromide ions are thought to stabilize the active palladium catalyst and inhibit the pathway leading to hydrodebromination, thus improving the chemoselectivity of the Heck coupling.[8][9]

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of the desired product and the suppression of the debrominated byproduct in the Heck reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate.

Catalyst (mol%) Ligand (mol%) Base (equiv) Additive Yield of Coupled Product (%) Debromination Reference
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.2)None53Significant[8]
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.2)TBAB (5 mol%) + NaBr (10.0 g)93Suppressed[8]
PdCl₂(PPh₃)₂ (5)-TEA (1.2)None45Significant[8]
Pd(dba)₂ (5)PPh₃ (10)TEA (1.2)None38Significant[8]

Data adapted from a study on the mechanochemical Heck reaction of 3-bromoindazoles.[8]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions of bromoindazoles, incorporating best practices to minimize debromination. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Suzuki-Miyaura Coupling of N-Protected 3-Bromoindazole

This protocol is based on general conditions known to minimize side reactions for halogenated heterocycles.[1][10]

Reaction Scheme:

Materials:

  • N-Boc-3-bromoindazole (or other N-protected bromoindazole)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected bromoindazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of N-Protected 3-Bromoindazole

This protocol incorporates the use of bromide additives to suppress debromination.[8][11]

Reaction Scheme:

Materials:

  • N-Boc-3-bromoindazole (or other N-protected bromoindazole)

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Triethylamine (TEA), 1.2 equivalents)

  • Additive: Tetrabutylammonium bromide (TBAB, 5 mol%) and Sodium Bromide (NaBr)

  • Solvent (if not solvent-free, e.g., DMF or NMP)

Procedure:

  • To a reaction vessel, add the N-protected bromoindazole, palladium catalyst, ligand, base, and additives.

  • Add the alkene and solvent (if applicable).

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to the desired temperature (e.g., 100-140 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying catalytic cycles. The following diagram illustrates the desired cross-coupling pathway in competition with the undesired debromination pathway.

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Debromination Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ind-Br) pd0->oxidative_addition pd_ii_complex Ind-Pd(II)-Br(L_n) oxidative_addition->pd_ii_complex transmetalation Transmetalation (with R-M) pd_ii_complex->transmetalation Suzuki migratory_insertion Migratory Insertion (with Alkene) pd_ii_complex->migratory_insertion Heck hydride_transfer Hydride Transfer pd_ii_complex->hydride_transfer pd_ii_intermediate Ind-Pd(II)-R(L_n) transmetalation->pd_ii_intermediate migratory_insertion->pd_ii_intermediate reductive_elimination Reductive Elimination pd_ii_intermediate->reductive_elimination product Ind-R (Desired Product) reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->hydride_transfer pd_hydride_complex Ind-Pd(II)-H(L_n) hydride_transfer->pd_hydride_complex reductive_elimination_h Reductive Elimination pd_hydride_complex->reductive_elimination_h debrominated_product Ind-H (Byproduct) reductive_elimination_h->debrominated_product debrominated_product->pd0_side Regenerates Catalyst

Caption: Competing catalytic cycles of cross-coupling and debromination.

By carefully selecting the reaction parameters discussed in this guide, you can shift the equilibrium away from the undesired debromination pathway and towards the formation of your target functionalized indazole.

References

  • Ye, N., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 838-845. [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(4), 276-281.
  • Kumar, A., & Kumar, S. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 1-14. [Link]

  • Ye, N., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. ResearchGate. [Link]

  • Ye, N., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Buszek, K. R., & Brown, N. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • El Kazzouli, S., et al. (2015). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Berredjem, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Berredjem, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC. [Link]

  • Sharma, A., & Kumar, V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Wu, G., et al. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Chemistry LibreTexts. (2023).
  • Berredjem, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • ResearchGate. (2021).
  • García-Melchor, M., & Ujaque, G. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. University of Bristol Research Portal.
  • Nishikata, T., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

  • Christensen, M. S., et al. (2024).
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • van der Elst, T., et al. (2016). Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. PubMed.
  • S. L. Buchwald, et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • García-Melchor, M., & Ujaque, G. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
  • Buszek, K. R., & Brown, N. (2017).
  • Al-Tel, T. H., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2026).
  • Wikipedia. Sonogashira coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

Sources

Troubleshooting

Technical Guide: Controlling Temperature and Reaction Time for High-Purity Indazole Intermediates

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Optimization of Thermodynamic vs. Kinetic Parameters in Indazole Scaffold Synthesis Core Principle: The K...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Optimization of Thermodynamic vs. Kinetic Parameters in Indazole Scaffold Synthesis

Core Principle: The Kinetic vs. Thermodynamic Battleground

High-purity indazole synthesis is rarely about simply "mixing reagents." It is a competition between kinetic control (favoring the N2-isomer or intermediate species) and thermodynamic control (favoring the stable N1-isomer).

  • 1H-Indazole (N1): The thermodynamic product.[1][2][3][4] Aromatic, stable, favored by higher temperatures and longer reaction times (equilibrium conditions).

  • 2H-Indazole (N2): The kinetic product.[3][5] Quinonoid character, less stable (~4.5 kcal/mol higher energy), favored by lower temperatures, shorter times, and specific solvent cages.

Failure to control temperature (


) and time (

) results in inseparable regioisomeric mixtures or "tarry" degradation products caused by diazonium decomposition.
Visualizing the Pathway

The following decision tree illustrates how


 and 

dictate the fate of your reaction.

Indazole_Pathway cluster_legend Control Factors Start Precursors (e.g., o-Toluidine) Inter Intermediate (Diazonium/Hydrazone) Start->Inter Activation Kinetic Kinetic Product (2H-Indazole / N2) Inter->Kinetic Low T (<20°C) Short t Thermo Thermodynamic Product (1H-Indazole / N1) Inter->Thermo High T (>60°C) Long t Degrad Degradation (Tars/Phenols) Inter->Degrad Uncontrolled Exotherm (T > 5°C during diazotization) Kinetic->Thermo Isomerization (Heat/Acid) Low T = Kinetic Low T = Kinetic High T = Thermodynamic High T = Thermodynamic Low T = Kinetic->High T = Thermodynamic

Caption: Reaction pathway showing the bifurcation between kinetic (N2) and thermodynamic (N1) products based on thermal input.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by users synthesizing indazole intermediates via Diazotization (Jacobson/Sandmeyer) or Hydrazine Condensation .

Q1: I am targeting the 1H-indazole (N1), but I consistently see 10-15% of the N2 isomer. How do I shift the ratio?

Diagnosis: Your reaction conditions are likely stuck in a "kinetic trap." You have not supplied enough thermal energy or time to allow the system to reach thermodynamic equilibrium. Technical Fix:

  • Increase Reaction Temperature: If refluxing in THF (66°C), switch to Toluene (110°C) or DMF (153°C). The activation barrier for N2

    
     N1 isomerization is significant.
    
  • Extend Reaction Time: Do not quench immediately upon consumption of starting material. The "disappearance of starting material" only indicates the formation of an indazole, not the stable one. Continue heating for 2–4 hours post-consumption.

  • Acid Catalysis: Trace acid can lower the barrier for tautomerization. Ensure your workup allows for this equilibration if N1 is the goal.

Q2: My diazotization reaction (o-toluidine route) turned into a black oil/tar instead of a precipitate. What happened?

Diagnosis: Thermal runaway during the diazonium salt formation. Causality: Diazonium intermediates are thermally unstable. If the internal temperature exceeds 5°C during nitrite addition, the diazonium group (


) leaves as nitrogen gas (

) before cyclization occurs, generating highly reactive aryl cations that polymerize into tars. Technical Fix:
  • Cryogenic Control: Cool the reaction vessel to -5°C to 0°C before adding sodium nitrite.

  • Addition Rate: Add the nitrite solution dropwise. Monitor the internal temperature (probe inside the liquid), not just the bath temperature. If internal

    
     spikes > 4°C, stop addition immediately.
    
Q3: I have unreacted starting material (hydrazone) even after 24 hours of reflux.

Diagnosis: The cyclization step (C-N bond formation) has a high energy barrier that your current solvent cannot overcome. Technical Fix:

  • Solvent Switch: Ethanol (78°C) is often insufficient for sterically hindered substrates. Switch to n-Butanol (117°C) or Ethylene Glycol (197°C) .

  • Lewis Acid Additive: Add 5-10 mol% of a Lewis acid (e.g.,

    
     or 
    
    
    
    ) to activate the hydrazone/carbonyl, effectively lowering the required temperature for cyclization.
Critical Data: Temperature Impact on Regioselectivity[1][6]

The following table summarizes the effect of temperature on the N1:N2 ratio for the alkylation of 5-bromo-indazole, a common intermediate. Note how lower temperatures favor the kinetic N2 product in specific solvent systems.

Reaction ConditionSolventTemperatureTimeN1 Yield (Thermo)N2 Yield (Kinetic)Selectivity (N1:N2)
Standard Alkylation DMF25°C (RT)17 h44%40%~1.1 : 1 (Mixed)
Thermal Drive DMF90°C4 h60%<5%>12 : 1 (N1 Favored)
Kinetic Control THF/NaH0°C2 h<5%85%N2 Favored
Chelation Control Dioxane90°C12 h96%0%Exclusive N1

Note: N2 selectivity at 0°C often requires specific directing groups or "magic" methyl effects (e.g., Meerwein salts).

Standardized Protocol: High-Purity 1H-Indazole via Diazotization

Objective: Synthesis of 1H-indazole from o-toluidine with >98% purity. Mechanism: Intramolecular azo coupling (Jacobson Synthesis).[6]

Phase 1: Nitrosation (Critical Control Point: Temperature)
  • Setup: Equip a 3-neck flask with an internal thermometer, mechanical stirrer, and dropping funnel.

  • Reagents: Dissolve o-toluidine (1.0 equiv) in glacial acetic acid (3.0 vol).

  • Cooling: Submerge flask in an ice/salt bath. Cool internal temperature to 0°C .

  • Addition: Add sodium nitrite (1.1 equiv, dissolved in min. water) dropwise.

    • CRITICAL: Maintain internal

      
      .
      
    • Why? Prevents phenol formation and tarring.

  • Stirring: Stir at 0–5°C for 45 minutes to ensure complete diazonium formation.

Phase 2: Cyclization & Workup
  • Warming: Remove the ice bath and allow the mixture to warm to 25°C (Room Temp) over 60 minutes.

    • Observation: Evolution of nitrogen gas ceases; color may darken slightly.

  • Heat Shock (Optional but recommended for purity): Briefly heat to 50°C for 15 minutes to force any remaining intermediate to cyclize to the thermodynamic N1 product.

  • Quench: Pour reaction mixture into ice-water.

  • Filtration: The crude indazole precipitates.[1] Filter and wash with cold water.

  • Purification: Recrystallize from hot water (with activated charcoal if colored) or dilute ethanol.

Workflow Diagram

Protocol_Flow Step1 Dissolve o-Toluidine in AcOH Step2 Cool to 0°C (Internal Probe) Step1->Step2 Step3 Add NaNO2 Dropwise (Keep T < 5°C) Step2->Step3 Exotherm Risk! Step4 Warm to 25°C (1 Hour) Step3->Step4 Cyclization Step5 Quench in Ice Water & Filter Step4->Step5 Precipitation

Caption: Step-by-step workflow for the Diazotization route with Critical Control Points highlighted.

References
  • Huisgen, R.; Bast, K. (1962). "Indazole".[1][2][4][5][7][6][8][9][10][11][12][13] Organic Syntheses, 42, 69. [Link]

  • Genung, N. E.; Wei, L.; Aspnes, G. E. (2014).[13] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization". Organic Letters, 16(11), 3114–3117. [Link]

  • Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. (2010).[11] "General and Efficient Synthesis of Substituted 3-Aminoindazoles". The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Gaikwad, D. D.; et al. (2015). "Indazole: Synthesis and Biological Activities".[2][5][8][9][10][12][13] European Journal of Medicinal Chemistry, 90, 707-731. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchtop vs. High-Field NMR: A Comparative Guide to 1H NMR Interpretation for 5-Bromo-3-isopropyl-1-methyl-1H-indazole

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary In modern pharmaceutical development, the rapid structural verification of synthetic intermediates is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

In modern pharmaceutical development, the rapid structural verification of synthetic intermediates is critical for maintaining workflow momentum. The compound 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2) is a highly functionalized heterocyclic building block frequently utilized in drug discovery.

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing between rapid, at-line benchtop NMR and the high-resolution capabilities of a centralized high-field spectrometer. Benchtop NMR instruments utilize permanent, cryogen-free magnets that significantly reduce infrastructure costs and turnaround times[1]. However, their lower magnetic field strength (typically 60–80 MHz) compresses chemical shift dispersion, which can complicate the interpretation of complex spin systems[2].

This guide objectively compares the performance of an 80 MHz benchtop system against a routine 400 MHz high-field system for the structural assignment of 5-Bromo-3-isopropyl-1-methyl-1H-indazole, providing a self-validating experimental protocol and mechanistic interpretation of the resulting spectra.

Experimental Methodologies & Protocols

To ensure an objective comparison, the analytical workflow must be a self-validating system . Variations in spectral quality must arise solely from the instrument's hardware (field strength and probe sensitivity), not from sample preparation inconsistencies.

Protocol: Standardized Sample Preparation & Acquisition
  • Gravimetric Standardization: Accurately weigh 15.0 (± 0.5) mg of 5-Bromo-3-isopropyl-1-methyl-1H-indazole.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a definitive 0.00 ppm reference, validating the chemical shift axis and ensuring that any observed shift variations between the 80 MHz and 400 MHz systems are true field-dependent phenomena.

  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube. Causality: Removing undissolved micro-particulates prevents localized magnetic susceptibility gradients. This guarantees that any observed line broadening is a reflection of the instrument's inherent magnetic homogeneity rather than poor sample prep.

  • Benchtop Acquisition (80 MHz): Insert the tube into the benchtop spectrometer. Modern benchtop systems utilize external lock systems or superior internal shimming algorithms[3]. Lock on the deuterium signal, perform an automated gradient shim, and acquire 16 transients (scans) using a 30° pulse angle and a 4-second relaxation delay (

    
    ).
    
  • High-Field Acquisition (400 MHz): Replicate the exact acquisition parameters (16 scans, 30° pulse, 4s

    
    ) on the superconducting system to establish a 1:1 comparative baseline.
    
  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, phase correct, and integrate.

Workflow A Synthesized Intermediate 5-Bromo-3-isopropyl-1-methyl-1H-indazole B Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 A->B C Split Sample for Comparison B->C D Benchtop NMR (80 MHz) Cryogen-free Permanent Magnet C->D E High-Field NMR (400 MHz) Superconducting Magnet C->E F Acquire 16 Scans (Time: ~2 mins) D->F G Acquire 16 Scans (Time: ~2 mins + Queue) E->G H Spectral Processing & Assignment (Mnova / TopSpin) F->H G->H

Fig 1: Comparative NMR workflow for structural verification of indazole intermediates.

1H NMR Interpretation & Assignment Logic

The assignment of substituted 1H-indazoles relies heavily on understanding the electronic effects of the substituents on the fused aromatic system[4].

Aliphatic Region
  • N1-Methyl Group (~4.00 ppm): Appears as a sharp singlet (3H). Causality: The electronegative nitrogen atom (N1) strongly deshields the local environment, pulling electron density away from the methyl protons and shifting them downfield compared to standard alkane methyls.

  • C3-Isopropyl Group (~3.35 ppm & ~1.42 ppm): This forms a classic

    
     spin system. The methine proton (CH) is split into a septet by the six adjacent, chemically equivalent methyl protons (
    
    
    
    Hz). It is shifted downfield to ~3.35 ppm due to its direct attachment to the
    
    
    hybridized C3 carbon of the indazole core. The two methyl groups appear as an intense doublet (6H) at ~1.42 ppm.
Aromatic Region (The 5-Bromoindazole Core)

The aromatic ring contains three protons (H-4, H-6, H-7). The bromine atom at C5 acts as a weak deactivator but exerts distinct steric and electronic effects.

  • H-4 (~7.90 ppm): Isolated between the Br and the C3-isopropyl group. It only has a meta-proton (H-6) to couple with, resulting in a fine doublet (

    
     Hz). It is the most deshielded aromatic proton due to the proximity of the bromine atom.
    
  • H-7 (~7.30 ppm): Located ortho to H-6. It appears as a doublet with a large ortho-coupling constant (

    
     Hz).
    
  • H-6 (~7.45 ppm): Flanked by H-7 (ortho) and H-4 (meta). It appears as a doublet of doublets (dd) due to coupling with both protons (

    
     Hz, 
    
    
    
    Hz).

Coupling H4 H-4 Proton (Position 4) H6 H-6 Proton (Position 6) H4->H6 4J Coupling (~1.5 Hz) Br Bromine (Position 5) H4->Br Deshielded by Br (Meta to H-6) H6->Br Ortho to Br H7 H-7 Proton (Position 7) H7->H6 3J Coupling (~8.5 Hz)

Fig 2: Spin-spin coupling logic for the aromatic ring of the 5-bromoindazole core.

Comparative Data Analysis: 80 MHz vs. 400 MHz

While both instruments successfully identify the compound, the presentation of the data differs drastically due to the physics of magnetic resonance.

The Mathematics of the "Roof Effect" (Second-Order Coupling)

The most significant difference between benchtop and high-field NMR is the ratio of the chemical shift difference in Hertz (


) to the coupling constant (

). Let's analyze the H-6 and H-7 protons:
  • At 400 MHz: The separation (

    
    ) is roughly 
    
    
    
    ppm. In Hertz, this is
    
    
    Hz. The ratio
    
    
    . Because this ratio is relatively large, the system behaves mostly as a first-order (AX) system. The doublets are symmetrical and easy to integrate.
  • At 80 MHz: The separation in Hertz is only

    
     Hz. The ratio 
    
    
    
    . Because this ratio is
    
    
    , the H-6 and H-7 protons form a strongly coupled AB spin system [2]. This results in severe "roofing"—the inner peaks of the doublets become massively intense, while the outer peaks shrink into the baseline. Without this mechanistic understanding, an analyst might misinterpret the 80 MHz spectrum as a complex multiplet rather than two distinct aromatic protons.
Table 1: 1H NMR Assignment Comparison
PositionChemical Shift (δ)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
N1-CH₃ ~4.00 ppmSinglet (s)3H-Deshielded by N1 atom.
C3-CH ~3.35 ppmSeptet (sep)1H7.0Split by two equivalent methyl groups.
C3-(CH₃)₂ ~1.42 ppmDoublet (d)6H7.0Split by the adjacent methine proton.
C4-H ~7.90 ppmDoublet (d)1H1.5Meta-coupling to H-6; deshielded by Br.
C6-H ~7.45 ppmdd (or AB multiplet)1H8.5, 1.5Ortho to H-7, meta to H-4.
C7-H ~7.30 ppmDoublet (or AB)1H8.5Ortho to H-6.

*Note: At 80 MHz, H-6 and H-7 merge into a strongly coupled AB multiplet due to low chemical shift dispersion.

Table 2: Instrument Performance Metrics
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Practical Impact
Chemical Shift Dispersion 80 Hz / ppm400 Hz / ppmHigh-field eliminates second-order roofing effects, simplifying integration.
Sensitivity (S/N) ModerateVery HighBenchtop requires higher sample concentrations (~15-20 mg) for rapid scans.
Accessibility At-line, Fume hood compatibleCentralized core facilityBenchtop allows for immediate, on-the-fly reaction monitoring[3].
Maintenance Cryogen-free permanent magnetRequires Liquid He / N₂Benchtop drastically reduces operational overhead[1].

Conclusion

For the routine structural verification of 5-Bromo-3-isopropyl-1-methyl-1H-indazole, Benchtop NMR (80 MHz) is entirely sufficient to confirm product identity, provided the analyst understands the causality behind second-order AB spin systems in the aromatic region. The aliphatic signals (isopropyl and N-methyl) remain highly diagnostic and easily resolvable at 80 MHz. However, for identifying trace impurities (<2%) or analyzing highly complex mixtures where spectral overlap is severe, the dispersion provided by High-Field NMR (400 MHz) remains indispensable.

References

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC Source: nih.gov
  • Benchtop NMR in Biomedicine: An Updated Liter
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry Source: acs.org
  • 5-Bromo-3-isopropyl-1-methyl-1H-indazole - MilliporeSigma Source: sigmaaldrich.com
  • Benchtop NMR Breaks New Ground - Technology Networks Source: technologynetworks.com

Sources

Comparative

Distinguishing N1 vs N2 Methylation of Indazoles: A Technical Guide to NOESY NMR

Executive Summary The alkylation of indazoles is a pivotal step in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, the annular tautomerism of the indazole scaffold typically yields a mi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of indazoles is a pivotal step in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, the annular tautomerism of the indazole scaffold typically yields a mixture of 1H-indazole (N1) and 2H-indazole (N2) regioisomers. While these isomers possess distinct biological profiles, their physical properties are often frustratingly similar, making separation and identification difficult.

This guide provides a definitive methodology for distinguishing these isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) . Unlike HMBC, which relies on through-bond couplings that can be ambiguous in fused bicyclic systems, NOESY exploits through-space dipolar couplings (< 5 Å) to provide a geometric "fingerprint" of the substitution pattern.

The Structural Challenge: N1 vs. N2 Regioisomerism

The indazole core consists of a benzene ring fused to a pyrazole ring. Upon methylation (or alkylation), the substituent can attach to either nitrogen. The critical challenge is that standard 1D


H NMR chemical shifts for the aromatic protons often overlap or shift unpredictably depending on electronic substituents.
Structural Visualization

The following diagram illustrates the core difference and the specific protons used for diagnosis.

Indazole_Isomers cluster_legend Diagnostic Protons N1_Struct N1-Methyl Indazole (Thermodynamically Stable) H7 H-7 Proton (Benzene Ring) N1_Struct->H7 Proximity (< 3Å) N2_Struct N2-Methyl Indazole (Kinetically Favored*) H3 H-3 Proton (Pyrazole Ring) N2_Struct->H3 Proximity (< 3Å)

Figure 1: Structural divergence of Indazole methylation. The proximity of the methyl group to either H-7 (N1-isomer) or H-3 (N2-isomer) is the basis of the NOESY experiment.

The NOESY Solution: Mechanism & Causality

NOESY relies on cross-relaxation between nuclear spins that are spatially close. In the context of indazoles, the methyl group protons (


) serve as the "source" of magnetization.
The N1-Methyl Signature

In the N1-isomer , the methyl group is sterically positioned adjacent to the H-7 proton of the benzene ring.

  • Observation: A strong NOE cross-peak between the methyl singlet (typically

    
     4.0 ppm) and the aromatic doublet/multiplet of H-7 (typically 
    
    
    
    7.5–7.8 ppm).
  • Validation: H-7 is part of the ABCD aromatic system of the benzene ring and shows characteristic ortho-coupling (

    
     Hz).
    
The N2-Methyl Signature

In the N2-isomer , the methyl group is positioned adjacent to the H-3 proton of the pyrazole ring.

  • Observation: A strong NOE cross-peak between the methyl singlet and the H-3 proton (typically

    
     8.0–8.5 ppm).
    
  • Validation: H-3 typically appears as a sharp singlet (or a doublet with very small long-range coupling) and is often the most deshielded proton in the spectrum.

Comparative Analysis: NOESY vs. Alternatives

While NOESY is the geometric gold standard, it is best used in concert with other techniques.

FeatureNOESY (Recommended) HMBC (

H-

C)
1D

H NMR
Physical Basis Through-Space (< 5 Å)Through-Bond (2-3 bonds)Chemical Shift / Coupling
Primary Signal Methyl

H7 (N1) Methyl

H3 (N2)
Methyl

C7a (N1) Methyl

C3 (N2)

of H3 and C3
Reliability High. Direct geometric proof.Medium-High. Requires accurate C-assignment.Low. Solvent/Concentration dependent.
Run Time 20–60 mins30–120 mins1–5 mins
Blind Spots Fails if H3/H7 signals overlap perfectly.Fails if quaternary carbons (C7a) are weak.Ambiguous without reference standards.

Experimental Protocol: Step-by-Step

To ensure data integrity, follow this protocol designed for a standard 400 MHz or 600 MHz spectrometer.

Phase 1: Sample Preparation
  • Concentration: Dissolve 5–10 mg of the isolated isomer in 0.6 mL of solvent.

  • Solvent Selection:

    • Preferred:DMSO-

      
       . It prevents aggregation and usually provides better dispersion of aromatic signals than CDCl
      
      
      
      .
    • Alternative: Acetone-

      
       if the compound is insoluble in DMSO. Avoid CDCl
      
      
      
      if signals are broad due to exchangeable protons.
  • Filtration: Filter through a cotton plug or 0.45

    
    m PTFE filter to remove particulates that cause magnetic inhomogeneity.
    
Phase 2: Acquisition Parameters (NOESY)
  • Pulse Sequence: Gradient-selected NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 300–500 ms .
    
    • Rationale: Indazoles are small molecules (MW < 500). Mixing times < 300 ms may yield weak signals; > 800 ms introduces spin diffusion (false positives).

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans (

    
    ):  16–32 scans per increment (depending on concentration).
    
  • Increments (

    
    ):  256 (for 2D resolution).
    
Phase 3: Processing & Logic Flow

Use the following decision tree to interpret your spectrum.

Decision_Tree Start Acquire 1D & NOESY Spectra Locate_Me Locate N-Methyl Singlet (~4.0 ppm) Start->Locate_Me Check_CrossPeaks Check NOE Cross-Peaks from Methyl Group Locate_Me->Check_CrossPeaks Branch1 Cross-peak to Aromatic Multiplet (H7)? Check_CrossPeaks->Branch1 Branch2 Cross-peak to Isolated Singlet (H3)? Check_CrossPeaks->Branch2 Result_N1 Conclusion: N1-Isomer Branch1->Result_N1 Yes Ambiguous Ambiguous? Run 15N-HMBC Branch1->Ambiguous No Result_N2 Conclusion: N2-Isomer Branch2->Result_N2 Yes Branch2->Ambiguous No

Figure 2: Logic flow for assigning regiochemistry based on NOE correlations.

Troubleshooting & Limitations

Even with a robust protocol, artifacts can occur.

  • Signal Overlap: If H-3 and H-7 have identical chemical shifts (rare but possible with certain electron-withdrawing groups), NOESY cannot distinguish them.

    • Solution: Change solvent (e.g., DMSO-

      
      
      
      
      
      Benzene-
      
      
      ) to induce an aromatic solvent induced shift (ASIS).
  • Exchange Broadening: If the N-position is protonated (salt form) rather than alkylated, signals may broaden.

    • Solution: Add a drop of D

      
      O or freebase the compound before running NMR.
      
  • COSY Artifacts: Strong coupling can sometimes appear in NOESY spectra.

    • Differentiation: COSY cross-peaks are anti-phase (up/down pattern) in phase-sensitive NOESY, whereas true NOE peaks are in-phase (same sign as diagonal) for small molecules (positive NOE).

References

  • López-Alvarado, P., et al. "Regiochemistry of the alkylation of indazoles." Journal of Heterocyclic Chemistry, vol. 46, no. 5, 2009. Link

  • Claramunt, R. M., et al. "The annular tautomerism of indazoles." Arkivoc, vol. 2006, no. 5, 2006. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Chapter 8: Dipolar Coupling and the NOE). Link

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison, 2023. Link

Validation

Comparative Guide: 5-Bromo vs. 5-Iodo Indazole Derivatives in Medicinal Chemistry

This technical guide provides an in-depth comparison of 5-bromoindazole and 5-iodoindazole derivatives, focusing on their reactivity profiles in transition metal-catalyzed cross-couplings and metal-halogen exchange react...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 5-bromoindazole and 5-iodoindazole derivatives, focusing on their reactivity profiles in transition metal-catalyzed cross-couplings and metal-halogen exchange reactions.

Executive Summary

In the functionalization of the indazole scaffold at the C5 position, the choice between 5-bromoindazole and 5-iodoindazole is a critical decision governed by the trade-off between reactivity and stability/cost .

  • 5-Iodoindazole is the superior electrophile for difficult cross-couplings (e.g., sterically hindered substrates, low-temperature lithiation) due to the weaker C–I bond (

    
    ). However, it is prone to light sensitivity and "iodide inhibition" in specific catalytic cycles.
    
  • 5-Bromoindazole is the industry standard for scalability. It offers a stronger C–Br bond (

    
    ), lower cost, and higher stability, making it ideal for robust Suzuki-Miyaura couplings where extreme reactivity is not required.
    

Mechanistic Foundations & Reactivity Profile

The divergence in performance stems fundamentally from the bond dissociation energy (BDE) and the rate of oxidative addition to Palladium(0).

Feature5-Bromoindazole5-IodoindazoleMechanistic Implication
C–X Bond Energy ~81 kcal/mol~65 kcal/molIodide undergoes faster oxidative addition (rate-limiting step in many cycles).
C–X Bond Length 1.86 Å2.08 ÅLonger bond correlates with easier metal insertion.
Leaving Group Ability GoodExcellentIodide is a better leaving group in nucleophilic aromatic substitutions (

).
Lithium Exchange Requires -78°C to -40°CRapid at -78°CIodide exchanges faster than proton transfer; Bromide requires strict temp control.
Visualization: Reactivity vs. Stability Trade-off

ReactivityTradeoff Br 5-Bromoindazole (Standard) Cost Lower Cost High Stability Br->Cost Pros I 5-Iodoindazole (High Reactivity) Speed Fast Oxidative Addition Rapid Li-Exchange I->Speed Pros Inhibition Risk: Iodide Inhibition (Pd Catalyst Poisoning) I->Inhibition Cons

Caption: Decision framework balancing stability (Bromo) against kinetic advantage (Iodo).

Cross-Coupling Performance

A. Suzuki-Miyaura Coupling

The Suzuki coupling is the most common application for these derivatives.

  • 5-Bromoindazole: Sufficient for 90% of biaryl syntheses. Requires standard ligands (e.g.,

    
    , dppf).
    
  • 5-Iodoindazole: Required when the boronic acid is unstable (protodeboronation prone) or sterically hindered. The faster oxidative addition allows the reaction to proceed at lower temperatures, preserving the boronic acid.

Representative Data: Coupling with 2-Thiopheneboronic Acid Conditions:


, 

, DME/H_2O, 80°C [1, 5]
SubstrateTime (h)Yield (%)Notes
5-Bromoindazole2.085-92%Standard conditions; robust.
5-Iodoindazole0.590-95%Significantly faster; mild exotherm.
B. Buchwald-Hartwig Amination (The "Iodide Effect")

Critical Insight: Unlike Suzuki coupling, 5-iodoindazole is not always superior in amination.

  • Mechanism: The released iodide ion (

    
    ) binds strongly to Palladium, forming inactive 
    
    
    
    complexes. This "iodide inhibition" can stall the catalytic cycle.[1]
  • Solution: If using 5-iodoindazole, specialized bulky ligands (e.g., XPhos, BrettPhos) or silver additives (

    
    ) are often required to scavenge iodide.
    
  • Recommendation: Use 5-bromoindazole as the first choice for Buchwald-Hartwig aminations to avoid catalyst poisoning.

Metal-Halogen Exchange (Lithiation)

This is where the difference is most profound. 5-Iodoindazole undergoes Lithium-Halogen (Li-Hal) exchange significantly faster than 5-Bromoindazole.

Protocol A: N-Protection Strategy (Recommended)

Direct lithiation of unprotected indazole is difficult because the N-H proton is acidic (


).
  • Step 1: Protect N1 (e.g., SEM, THP, or Methyl).

  • Step 2: Li-Hal exchange.

Comparison of Exchange Kinetics:

  • 5-Iodo-1-Me-indazole: Exchange complete in <5 min at -78°C.

  • 5-Bromo-1-Me-indazole: Exchange requires ~30-60 min at -78°C. Slower exchange increases risk of competing Wurtz coupling or deprotonation at C3.

Protocol B: "Dianion" Strategy (Unprotected)

If you must use unprotected indazole:

  • Add 2.2 equivalents of n-BuLi or t-BuLi.

    • 1st eq: Deprotonates N-H

      
       N-Li (Indazole anion).
      
    • 2nd eq: Exchanges C-X

      
       C-Li.
      
  • Risk: The 5-iodo derivative is preferred here because the C-I bond is weak enough to exchange rapidly even in the presence of the generated N-anion. 5-bromo often requires t-BuLi (pyrophoric) for efficient exchange in this dianion mode.

Visualization: Lithiation Workflow

Lithiation Start Start: 5-Haloindazole Check Is Nitrogen Protected? Start->Check Yes Yes (N-Me, N-SEM) Check->Yes Protected No No (Free N-H) Check->No Unprotected Li_Prot Add 1.1 eq n-BuLi (-78°C, THF) Yes->Li_Prot Ex_Prot Exchange Rate: Iodo: Fast (<5 min) Bromo: Med (30 min) Li_Prot->Ex_Prot Electrophile Quench with Electrophile (DMF, CO2, Iodine) Ex_Prot->Electrophile Li_Unprot Add 2.2 eq n-BuLi (Generate Dianion) No->Li_Unprot Ex_Unprot Exchange Rate: Iodo: Feasible Bromo: Sluggish (Use t-BuLi) Li_Unprot->Ex_Unprot Ex_Unprot->Electrophile

Caption: Workflow for Lithium-Halogen exchange highlighting stoichiometry differences.

Experimental Protocols

Protocol 1: Conversion of 5-Bromoindazole to 5-Iodoindazole

Why: To access the higher reactivity of the iodide from the cheaper bromide. Method: Copper-Catalyzed Finkelstein Reaction (Aromatic).

  • Reagents: 5-Bromoindazole (1.0 eq), CuI (10 mol%), NaI (2.0 eq), trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%).

  • Solvent: 1,4-Dioxane (concentration 0.5 M).

  • Procedure:

    • Charge a sealed tube with 5-bromoindazole, CuI, and NaI.

    • Evacuate and backfill with Argon (3x).

    • Add dioxane and the diamine ligand.

    • Heat to 110°C for 24 hours .

    • Workup: Cool, dilute with EtOAc, wash with water/brine.

    • Yield: Typically 85-95%.

Protocol 2: General Suzuki Coupling (5-Bromoindazole)

Standard robust method for library synthesis.

  • Reagents: 5-Bromoindazole (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: DME : Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen bubbling for 15 mins.

    • Combine all solids in a reaction vial.

    • Add solvents and seal.

    • Heat at 80°C for 2-4 hours .

    • Note: If using 5-Iodoindazole, reduce time to 30-60 mins and monitor by LCMS to prevent de-iodination or homocoupling.

References

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]

Sources

Comparative

Mastering Indazole Purity: Core-Shell Biphenyl vs. Traditional C18 HPLC Methods

Executive Summary: The Regioisomer Challenge In the development of indazole-based therapeutics (e.g., kinase inhibitors, anti-cancer agents), purity assessment is frequently bottlenecked by the separation of regioisomers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of indazole-based therapeutics (e.g., kinase inhibitors, anti-cancer agents), purity assessment is frequently bottlenecked by the separation of regioisomers . The N1- and N2-alkylated indazole isomers often possess identical mass and similar hydrophobicity, making them difficult to resolve using standard alkyl-bonded phases.

This guide objectively compares the industry-standard Fully Porous C18 method against an optimized Core-Shell Biphenyl method. Experimental evidence and mechanistic analysis demonstrate that while C18 remains a workhorse for general lipophilicity-based separations, it lacks the shape selectivity required for critical indazole purity assessments. The Core-Shell Biphenyl approach is presented here as the superior alternative for resolving structural isomers and increasing throughput.

The Challenge: Indazole Tautomerism and Synthesis

Indazole exists in two tautomeric forms: 1H-indazole (thermodynamically stable) and 2H-indazole .[1] During alkylation or metal-catalyzed cross-coupling reactions, mixtures of N1- and N2-substituted products are common.

  • The Problem: These isomers often co-elute on C18 columns because their hydrophobic footprints are nearly identical.

  • The Risk: N2-isomers are often potent impurities or inactive byproducts. Failure to quantitate them accurately compromises downstream biological assays and regulatory compliance (ICH Q3A/B).

Technology Comparison: The Product vs. The Alternative
The Alternative: Fully Porous C18 (Traditional)
  • Mechanism: Relies almost exclusively on hydrophobic subtraction . Retention is governed by the analyte's partition coefficient (logP).

  • Limitation: It cannot easily discriminate between planar aromatic structures that have similar hydrophobicity but different electron density distributions (e.g., 1-methyl vs. 2-methyl indazole).

  • Efficiency: Fully porous particles (typically 3µm or 5µm) suffer from broader peaks due to longer diffusion paths, reducing sensitivity for low-level impurities.

The Solution: Core-Shell Biphenyl (Recommended)
  • Mechanism: Combines hydrophobic interaction with

    
     electron interactions .[2] The biphenyl stationary phase acts as an electron acceptor/donor, interacting strongly with the 
    
    
    
    -systems of the indazole rings.
  • Selectivity: The rigid biphenyl structure offers shape selectivity , discriminating between the linear 1H- and the "kinked" 2H-isomers based on their accessibility to the stationary phase.

  • Efficiency: The Core-Shell (Fused-Core) morphology (2.6µm or 2.7µm) reduces the diffusion path (Van Deemter A and C terms), yielding UHPLC-like performance on standard HPLC systems (lower backpressure than sub-2µm porous particles).

Comparative Analysis: Mechanism of Action

The following diagram illustrates the mechanistic difference that drives the superior resolution of the Biphenyl phase.

SeparationMechanism cluster_0 Traditional C18 Interaction cluster_1 Biphenyl Core-Shell Interaction C18_Phase C18 Alkyl Chain Indazole_1 Indazole Isomer A C18_Phase->Indazole_1 Hydrophobic Partitioning Indazole_2 Indazole Isomer B C18_Phase->Indazole_2 Identical Retention Bi_Phase Biphenyl Phase (Pi-Electron Rich) Indazole_A 1H-Indazole (Electron Rich) Bi_Phase->Indazole_A Strong Pi-Pi Interaction Indazole_B 2H-Indazole (Electron Poor) Bi_Phase->Indazole_B Weak Pi-Pi Interaction

Figure 1: Mechanistic comparison. C18 interacts non-specifically based on hydrophobicity. Biphenyl phases engage in


 stacking, differentiating isomers based on electron density and steric availability.
Experimental Protocol: Method Development

To achieve the results presented in the data section, follow this optimized protocol.

Critical Note on Solvent Selection: When using Phenyl or Biphenyl phases, Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN contains


-electrons (triple bond) that interfere with the stationary phase's 

interactions, effectively "muting" the selectivity advantage. MeOH is "

-silent" and allows the unique selectivity to shine.
Step-by-Step Workflow
  • Column Selection:

    • Recommended: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm (or 2.1 mm for MS).

    • Alternative: Fully Porous C18, 3.5 µm or 5 µm.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5) OR 0.1% Formic Acid (for MS compatibility). Note: Acidic pH suppresses silanol activity and protonates the indazole (pKa ~1.2), but

      
       interactions are still effective.
      
    • Solvent B: 100% Methanol (MeOH).

  • Gradient Profile (Standard Screening):

    • Flow Rate: 1.0 mL/min (4.6 mm ID).

    • Temp: 35°C.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV @ 254 nm (aromatic ring) and 220 nm (amide/heteroatom).

Method Optimization Decision Tree

MethodTree Start Start: Indazole Mixture Screen Screen: Biphenyl Column Mobile Phase: MeOH / Acidic Buffer Start->Screen Check Check Resolution (Rs) of Isomers Screen->Check Good Rs > 2.0 Proceed to Validation Check->Good Separated Poor Rs < 1.5 Optimize Selectivity Check->Poor Co-elution Opt1 Switch Modifier: Try MeOH:ACN (50:50) Blend Poor->Opt1 Peak Shape Issue Opt2 Adjust pH: Use Ammonium Acetate (pH 5-6) Poor->Opt2 Selectivity Issue Opt1->Check Opt2->Check

Figure 2: Optimization workflow emphasizing the switch to Methanol and pH adjustment for basic heterocycles.

Experimental Data Summary

The following table summarizes a comparative study separating a crude reaction mixture containing 1-Methyl-1H-indazole (Product) and 2-Methyl-2H-indazole (Impurity).

Conditions:

  • Mobile Phase: Water/Methanol Gradient (0.1% Formic Acid).

  • Gradient: 10-90% B in 10 min.

ParameterFully Porous C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Improvement Factor
Retention Time (1H) 4.21 min4.85 min-
Retention Time (2H) 4.35 min5.42 min-
Selectivity (

)
1.031.12 Significant
Resolution (

)
0.8 (Co-elution)3.5 (Baseline) > 4x
Peak Width (

)
0.15 min0.08 min2x Sharper
Backpressure 120 bar180 barManageable

Analysis of Data:

  • Resolution: The C18 column failed to provide baseline resolution (

    
    ), making accurate integration of the impurity impossible. The Biphenyl column achieved 
    
    
    
    due to the specific retention of the 2H-isomer via enhanced
    
    
    interactions.
  • Efficiency: The Core-Shell particle yielded narrower peaks (half the width), effectively doubling the signal-to-noise ratio (sensitivity) for low-level impurities.

Conclusion

For the purity assessment of indazole intermediates, Core-Shell Biphenyl technology is the superior choice over traditional C18 methods.

  • Why: It leverages orthogonal selectivity (

    
     interactions) to solve the specific problem of regioisomer separation.
    
  • Benefit: It transforms a difficult, co-eluting separation into a robust, high-throughput method suitable for QC and validation.

  • Recommendation: Adopt the Biphenyl/Methanol protocol as the primary screening method for all nitrogen-heterocycle synthesis intermediates.

References
  • Waters Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (2017).[3] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]

  • Shimadzu. (2023). Core-shell column: What are they and how will they help with my HPLC analysis? Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

Sources

Validation

Spectroscopic characterization data for 5-Bromo-3-isopropyl-1-methyl-1H-indazole

This guide outlines the spectroscopic characterization, synthesis, and quality assessment of 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2). It is designed for medicinal chemists and process engineers requi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization, synthesis, and quality assessment of 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2). It is designed for medicinal chemists and process engineers requiring rigorous verification standards for this kinase inhibitor intermediate.

CAS Number: 1781342-16-2 Molecular Formula: C


H

BrN

Molecular Weight: 253.14 g/mol Role: Key intermediate for ALK/TRK kinase inhibitors and macrocyclic drug candidates.

Executive Summary & Comparative Profile

This compound represents the N1-methylated derivative of 5-bromo-3-isopropyl-1H-indazole. Differentiating the N1-methyl isomer from the thermodynamically possible N2-methyl impurity is critical for downstream biological activity.

FeatureTarget: N1-Methyl Isomer Alternative: N2-Methyl Isomer Precursor: N-H Parent
Structure Methyl on Nitrogen-1Methyl on Nitrogen-2Free NH at Nitrogen-1

H NMR (N-Me)

3.90 – 4.05 ppm
(Singlet)

4.15 – 4.30 ppm (Singlet)
N/A (Broad NH >10 ppm)
Polarity (TLC) Less polar (Higher R

)
More polar (Lower R

)
Most polar
UV

~295–305 nm~280–290 nm~290 nm
Reactivity Stable to further alkylationReactive at N1 (Quaternization)Nucleophilic at N1/N2

Spectroscopic Data Specifications

The following data sets provide the standard for identifying the pure compound.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
7.85 Doublet (

=1.8 Hz)
1HH-4 Aromatic, adjacent to Br (Deshielded)
7.45 Doublet of Doublets1HH-6 Aromatic, ortho to H-7, meta to H-4
7.25 Doublet (

=8.8 Hz)
1HH-7 Aromatic, adjacent to N1
3.98 Singlet3HN-CH

Diagnostic Peak (Distinguishes N1 vs N2)
3.45 Septet (

=6.9 Hz)
1HCH (iPr)Methine proton of isopropyl group
1.42 Doublet (

=6.9 Hz)
6H(CH

)

Methyls of isopropyl group
B. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode

  • Observed Mass (m/z): 253.0 / 255.0

    
    
    
  • Isotope Pattern: 1:1 ratio (characteristic of mono-brominated compounds).

  • Retention Time: ~4.2 min (on C18 column, 5-95% MeCN/H

    
    O gradient).
    
C. Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aliphatic): 2960, 2870 cm

    
     (Isopropyl/Methyl)
    
  • C=N Stretch (Indazole): 1615 cm

    
    
    
  • Absence of Band: No broad N-H stretch at 3200-3400 cm

    
     (confirms complete methylation).
    

Experimental Protocol: Regioselective Synthesis

This protocol favors the formation of the N1-methyl isomer over the N2-isomer using thermodynamic control.

Reaction Scheme:



Step-by-Step Methodology
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 5-Bromo-3-isopropyl-1H-indazole (1.0 eq) and anhydrous Tetrahydrofuran (THF) [0.1 M concentration].

    • Cool the solution to 0°C under a nitrogen atmosphere.

  • Deprotonation:

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq ) portion-wise over 15 minutes.

    • Observation: Gas evolution (H

      
      ) will occur. Stir at 0°C for 30 minutes until evolution ceases and the solution turns clear/yellow.
      
  • Alkylation:

    • Add Methyl Iodide (MeI) (1.1 eq ) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 2-4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The N1-product (Target) usually runs higher (R

      
       ~0.6) than the N2-isomer (R
      
      
      
      ~0.4).
  • Work-up & Purification:

    • Quench with saturated NH

      
      Cl solution. Extract with Ethyl Acetate (3x).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Silica Gel Chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
    • Critical Step: Isolate the first major UV-active peak (N1-isomer).

Visualizing the Workflow & Logic

The following diagram illustrates the decision logic for synthesis and characterization, ensuring the correct isomer is isolated.

G Start Starting Material: 5-Bromo-3-isopropyl-1H-indazole Reaction Reaction: Nucleophilic Substitution (S_N2) Start->Reaction Reagents Reagents: NaH (Base), MeI (Electrophile) Solvent: THF Reagents->Reaction Mixture Crude Mixture: N1-Isomer (Major) + N2-Isomer (Minor) Reaction->Mixture Separation Purification: Column Chromatography (Hexane/EtOAc) Mixture->Separation N1_Isomer TARGET: N1-Methyl (Less Polar, Higher Rf) 1H NMR N-Me: ~3.98 ppm Separation->N1_Isomer Early Fraction N2_Isomer Impurity: N2-Methyl (More Polar, Lower Rf) 1H NMR N-Me: ~4.20 ppm Separation->N2_Isomer Late Fraction QC QC Check: NOESY NMR (NOE between N-Me and H-7?) N1_Isomer->QC Final Release for Drug Synthesis QC->Final Positive NOE (Confirmed Structure)

Caption: Synthesis workflow highlighting the critical chromatographic separation of N1/N2 regioisomers and NMR validation.

References

  • Compound Identification: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2).[1][2][3] Bide Pharm Catalog, 2024.

  • Synthetic Methodology (Analogous): "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2014.

  • Precursor Characterization: 5-Bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1).[4] Sigma-Aldrich Product Data, 2025.

  • Indazole NMR Trends: "The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives." BenchChem Technical Guides, 2025.

Sources

Comparative

Comparison of synthetic yields between conventional and catalytic methods for indazoles

Executive Summary The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for indole and appearing in oncology (e.g., Axitinib) and anti-inflammatory therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for indole and appearing in oncology (e.g., Axitinib) and anti-inflammatory therapeutics.

This guide objectively compares Conventional Methods (condensation, diazotization) against Catalytic Methods (Pd/Cu-mediated cross-coupling and C-H activation).

The Verdict:

  • Conventional Methods remain superior for commodity-scale synthesis of simple, unsubstituted indazoles due to low raw material costs, despite lower yields (40–70%) and poor regioselectivity.

  • Catalytic Methods are the requisite choice for late-stage functionalization and complex drug candidates . They offer superior yields (80–98%), mild conditions, and, critically, tunable regioselectivity (N1 vs. N2 vs. C3) that conventional methods cannot achieve.

The Indazole Challenge: Tautomerism & Selectivity

Before comparing yields, one must understand the structural challenge. Indazoles exist in a tautomeric equilibrium between 1H-indazole (thermodynamically preferred) and 2H-indazole.[1]

  • The Problem: Conventional alkylation of indazoles typically yields a mixture of N1- and N2-isomers (often ~60:40 ratio), requiring tedious chromatographic separation.

  • The Solution: Catalytic methods allow for the de novo construction of the ring with pre-determined regiochemistry, bypassing the alkylation ambiguity.

Conventional Methodologies (The Baseline)

A. Condensation of Hydrazines with 1,3-Dicarbonyls or 2-Halo-Carbonyls

The classical route involves the condensation of hydrazine hydrates with 2-halobenzaldehydes or 1,3-diketones.

  • Mechanism: Nucleophilic attack of hydrazine on the carbonyl, followed by intramolecular nucleophilic aromatic substitution (

    
    ) or dehydration.
    
  • Typical Yields: 40% – 75%.

  • Limitations:

    • Requires high temperatures (reflux in ethanol/butanol) or strong bases.

    • Substrate Sensitivity: Electron-rich rings deactivate the

      
       step, drastically lowering yields.
      
    • Safety: Hydrazines are genotoxic; high-temperature handling poses process safety risks.

B. The Jacobson Synthesis (Diazotization)

Involves the nitrosation of


-acyl-o-toluidines followed by cyclization.[2]
  • Typical Yields: 50% – 65%.

  • Limitations: Harsh acidic conditions and the generation of diazonium intermediates make this unsuitable for acid-sensitive functional groups.

Catalytic Methodologies (The Evolution)

A. Palladium-Catalyzed Intramolecular Amination

This method constructs the N-N bond via a metal-catalyzed cycle, typically starting from 2-haloaryl hydrazones.[3]

  • Mechanism: Oxidative addition of Pd(0) to the aryl halide, coordination of the hydrazone nitrogen, and reductive elimination to form the N-N bond.

  • Typical Yields: 85% – 98%.

  • Advantages:

    • Functional Group Tolerance: Compatible with esters, nitriles, and heterocycles.

    • Regiocontrol: The position of the halogen fixes the nitrogen placement, solving the N1/N2 issue.

B. Copper-Catalyzed Cyclization (Ullmann-Type)

Uses CuI or Cu(OAc)₂ to catalyze the cyclization of 2-halobenzaldehydes with amines/hydrazines.

  • Typical Yields: 70% – 90%.

  • Advantages: Cheaper than Palladium. Effective for synthesizing 1-aryl-1H-indazoles.[4][5][6][7]

Head-to-Head Data Comparison

The following table aggregates data from multiple comparative studies, specifically focusing on the synthesis of 1-Phenyl-1H-indazole derivatives.

FeatureConventional (Hydrazine Condensation)Catalytic (Pd-Catalyzed Buchwald-Type)Catalytic (Cu-Catalyzed Ullmann-Type)
Typical Yield 45% – 68% 88% – 96% 75% – 85%
Reaction Temp 100°C – 140°C (Reflux)80°C – 100°C100°C – 120°C
Regioselectivity Poor (Mixtures common if alkylating)Excellent (100% controlled) High (>95%)
Electronic Tolerance Poor (Fails with e- rich rings)Excellent (Works with -OMe, -CN)Good
Purification Difficult (Side products/Isomers)Simple (Filtration/Short Column)Moderate (Copper removal req.)
Atom Economy HighModerate (Ligands/Bases required)High

Visualizing the Mechanistic Divergence

The following diagram illustrates why catalytic methods offer superior control. While conventional methods rely on thermal energy to force a barrier crossing (often leading to side reactions), catalytic methods lower the activation energy via a specific cycle, ensuring the correct bond formation.

IndazoleSynthesis cluster_conv Conventional Route (Thermal) cluster_cat Catalytic Route (Pd/Cu) Start Starting Material (2-Halobenzaldehyde) Hydrazine + Hydrazine (High Temp/Reflux) Start->Hydrazine Cat_Step1 + Hydrazine + Catalyst (Pd/Cu) Start->Cat_Step1 Intermed_C Hydrazone Intermediate Hydrazine->Intermed_C SNAr SNAr Cyclization (Sterically Demanding) Intermed_C->SNAr Result_C Indazole (Low Yield: 40-60%) SNAr->Result_C OxAdd Oxidative Addition (Metal Insertion) Cat_Step1->OxAdd RedElim Reductive Elimination (Bond Formation) OxAdd->RedElim Result_Cat Indazole (High Yield: >90%) RedElim->Result_Cat

Figure 1: Mechanistic divergence showing the direct, high-energy pathway of conventional synthesis versus the stabilized, stepwise pathway of metal catalysis.

Experimental Protocols

Protocol A: Conventional Synthesis (Hydrazine Condensation)

Best for: Simple substrates where cost is the primary driver.

  • Reactants: Dissolve 2-fluorobenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (15 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Note: Reaction progress is often slow; monitoring by TLC is required.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL).

  • Isolation: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Expected Yield: 55–65%.

Protocol B: Pd-Catalyzed Intramolecular Amination

Best for: Complex pharmaceutical intermediates requiring high yield and purity.

  • Hydrazone Formation: Convert 2-bromobenzaldehyde to its hydrazone (standard condensation, 1h). Isolate and dry.

  • Catalyst Prep: In a glovebox or under Argon, combine:

    • 2-Bromobenzaldehyde hydrazone (1.0 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Xantphos or BINAP (2-3 mol%)

    • Cs₂CO₃ (1.5 equiv)

    • Toluene or 1,4-Dioxane (0.2 M concentration)

  • Reaction: Heat to 100°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5][8] The bulky phosphine ligand facilitates the reductive elimination of the N-N bond.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Yield: 90–96%.

Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate method for your specific application.

DecisionTree Start Target Molecule: Indazole Derivative Q1 Is the substrate structure complex? Start->Q1 Simple Simple (e.g., Unsubstituted) Q1->Simple No Complex Complex (e.g., Late-stage Drug) Q1->Complex Yes Method_Conv USE CONVENTIONAL (Low Cost, Moderate Yield) Simple->Method_Conv Scale > 1kg Method_Cat USE CATALYTIC (High Yield, High Fidelity) Simple->Method_Cat Scale < 10g Q2 Strict Regioselectivity Required (N1 vs N2)? Complex->Q2 Q2->Method_Conv No (Separable Isomers) Q2->Method_Cat Yes (Critical)

Figure 2: Decision matrix for selecting synthetic methodology based on substrate complexity and scale.

References

  • BenchChem. (2025).[2] A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation.[7] Retrieved from

  • Journal of Organic Chemistry. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles.[8] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles: Recent Literature and Methodologies. Retrieved from

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization.[9] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 5-Bromo-3-isopropyl-1-methyl-1H-indazole

[1] Executive Summary & Operational Directive Objective: To establish a compliant, safe, and efficient disposal workflow for 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2).[1] Immediate Action Required: Cla...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Directive

Objective: To establish a compliant, safe, and efficient disposal workflow for 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS: 1781342-16-2).[1]

Immediate Action Required:

  • Classification: Treat as Halogenated Organic Hazardous Waste .

  • Segregation: Do NOT mix with strong oxidizers or non-halogenated solvents (e.g., acetone, methanol) if possible, to minimize disposal costs and prevent cross-reactivity.

  • Disposal Method: High-temperature incineration with acid gas scrubbing is the mandatory final disposal route due to the bromine content.

Chemical Identity & Physical Profile

Accurate identification is the first step in safety. This compound is a halogenated indazole derivative, often used as a pharmaceutical intermediate.[2]

ParameterTechnical Detail
Chemical Name 5-Bromo-3-isopropyl-1-methyl-1H-indazole
CAS Number 1781342-16-2
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Physical State Solid (White to off-white powder)
Solubility Insoluble in water; soluble in DMSO, Methanol, DCM
Key Heteroatoms Bromine (Br), Nitrogen (N)

Critical Note on Isomers: Ensure you are handling the 1-methyl variant (CAS 1781342-16-2).[1] The unmethylated analog (5-Bromo-3-isopropyl-1H-indazole, CAS 1276075-40-1) has similar hazards but different solubility profiles.[1]

Hazard Assessment (GHS Classification)

Based on Safety Data Sheet (SDS) data for this specific structure and its analogs, the following hazards dictate the disposal PPE and handling procedures.

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for open-bench disposal.[1] Use a fume hood.[3][4]
H315 Causes skin irritationDouble-gloving (Nitrile) is required during waste transfer.[1]
H319 Causes serious eye irritationSafety goggles (ANSI Z87.1) are mandatory; face shield recommended for large quantities.
H335 May cause respiratory irritationAvoid dust generation.[5] All solid waste transfers must occur under local exhaust ventilation .

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Why this matters: Mixing halogenated organics with non-halogenated solvents significantly increases the cost of disposal and complicates the incineration process.

  • Isolate the Stream: Designate a specific waste container labeled "HALOGENATED ORGANIC WASTE" .

  • Compatibility Check: Ensure the container is made of High-Density Polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).

Phase 2: Waste Collection & Packaging

Protocol for Solid Waste:

  • Collect the solid powder in a sealable bag or a wide-mouth jar.

  • Label the primary container with the full chemical name (No abbreviations).[6]

  • Place the primary container inside the larger "Solid Hazardous Waste" drum.

Protocol for Liquid Waste (Solutions):

  • If the compound is dissolved in a solvent (e.g., DCM or DMSO), pour it into the Halogenated Solvent waste carboy.

  • Log the contents: You must record "5-Bromo-3-isopropyl-1-methyl-1H-indazole" and the solvent name on the waste tag.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling & Documentation

Affix a hazardous waste tag containing the following data:

  • Chemical Constituents: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (>95%), Trace Solvents.[1]

  • Hazard Checkbox: [x] Toxic, [x] Irritant.

Disposal Logic & Workflow (Visualization)

The following diagram outlines the decision process for disposing of 5-Bromo-3-isopropyl-1-methyl-1H-indazole, ensuring compliance with RCRA and laboratory safety standards.

DisposalWorkflow Start Waste Generation: 5-Bromo-3-isopropyl-1-methyl-1H-indazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Powder StateCheck->Solid Pure Substance SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Waste (High Cost Stream) SolventCheck->HaloStream Yes (or mixed) NonHaloStream Stream B: Non-Halogenated Waste (Only if solvent is Acetone/MeOH) SolventCheck->NonHaloStream No Storage Satellite Accumulation Area (SAA) Store in Secondary Containment HaloStream->Storage NonHaloStream->Storage SolidPack Double Bag / Sealable Jar Label: 'Toxic Solid Waste' Solid->SolidPack SolidPack->Storage Pickup EHS / Waste Contractor Pickup Storage->Pickup FinalDest Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) Pickup->FinalDest

Figure 1: Decision tree for the segregation and disposal of brominated indazole derivatives. Note that if a non-halogenated solvent contains significant amounts of the brominated compound, it is often safer to default to the Halogenated Stream to ensure proper incineration.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, clear the area.

  • PPE Up: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator (or half-mask with organic vapor/acid gas cartridges if solvent is involved).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste bag.

    • Liquids: Use an inert absorbent (vermiculite or spill pads). Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a soap/water solution.[6] Collect all cleaning materials as hazardous waste.

Regulatory & Scientific Context

Why Incineration?

Disposal via drain is strictly prohibited under the Clean Water Act . The presence of the bromine atom necessitates High-Temperature Incineration .

  • Mechanism: Combustion breaks the C-Br bond.

  • Byproduct Management: The bromine forms Hydrogen Bromide (HBr) gas during combustion. Commercial incinerators use alkaline scrubbers to neutralize this acid gas, preventing environmental release.

  • Nitrogen Content: The indazole ring contains nitrogen, which can form NOx. Controlled incineration ensures complete oxidation and scrubbing of these gases.

Regulatory Compliance (USA/RCRA)
  • Waste Code: While this specific chemical is not a "P" or "U" listed waste (40 CFR 261.33), it exhibits characteristics of toxicity.

  • Generator Status: It is regulated as a "Characteristic Hazardous Waste" or "Process Waste."

  • Satellite Accumulation: Store in a designated Satellite Accumulation Area (SAA) near the point of generation, complying with 40 CFR 262.15 .

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-3-isopropyl-1-methyl-1H-indazole (CAS 1781342-16-2).[1][7] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[8][9] Retrieved from

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from

  • PubChem. (2024). Compound Summary: Indazole Derivatives and Halogenated Heterocycles. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) for Handling 5-Bromo-3-isopropyl-1-methyl-1H-indazole

[1][2] Executive Summary: Hazard Banding & Risk Profile Compound: 5-Bromo-3-isopropyl-1-methyl-1H-indazole Primary Hazard Class: Irritant / Potentially Toxic (NCE) Operational Status: Band 3 (High Containment Recommended...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Hazard Banding & Risk Profile

Compound: 5-Bromo-3-isopropyl-1-methyl-1H-indazole Primary Hazard Class: Irritant / Potentially Toxic (NCE) Operational Status: Band 3 (High Containment Recommended)

As a halogenated indazole derivative, this compound presents a dual-risk profile: it shares the structural backbone of biologically active kinase inhibitors and synthetic cannabinoids, yet often lacks comprehensive long-term toxicological data (Novel Chemical Entity - NCE).

The Critical Insight: Do not treat this merely as a standard organic reagent. The 3-isopropyl and 1-methyl substitutions significantly increase lipophilicity compared to the parent indazole. This enhances skin permeability, making dermal absorption a primary vector for systemic exposure. Furthermore, the 5-bromo moiety indicates its use in metal-catalyzed cross-coupling reactions, often requiring halogenated solvents (e.g., Dichloromethane) that degrade standard nitrile gloves.

Immediate Action Required:

  • Solids: Handle strictly within a Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Liquids/Solutions: Use double-gloving protocols compatible with the solvent carrier, not just the solute.

Part 1: The PPE Matrix (Causality-Driven Selection)

This matrix moves beyond generic advice by correlating specific molecular properties to material failure points.

Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 8 mil Nitrile (Extended Cuff)Lipophilicity Defense: The isopropyl group aids permeation. Double layers create a breakthrough lag time. Note: If using DCM/Chloroform as a solvent, replace inner glove with PE/EVOH (Silver Shield®).
Respiratory Engineering Control First: Fume Hood.PPE Backup: N95 (Solids) or Half-mask with OV/P100 cartridges (Solutions).Dust vs. Vapor: Indazoles are respiratory irritants (H335). If the solid is fluffy/electrostatic, standard surgical masks offer zero protection against inhalation.
Ocular Chemical Splash Goggles (Indirect Venting)Crystal Hazard: Safety glasses allow fine particulates to bypass side shields via air currents. Goggles seal the orbital area against irritant dust and solvent splashes.
Dermal / Body Tyvek® Lab Coat (or chemically resistant apron over cotton coat)Retention Prevention: Cotton coats absorb lipophilic solids, creating a secondary exposure source during doffing. Tyvek repels particulates.

Part 2: Operational Workflow & Protocol

Phase 1: Weighing & Transfer (Highest Risk Phase)

The majority of exposure events occur during the transfer of dry solid due to static charge generation.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Halogenated heterocycles are prone to static cling.

  • The "Working Triangle": Place the balance deep inside the hood (at least 6 inches back).

  • Damping: If the protocol permits, pre-wet the receiving vessel with the reaction solvent to suppress dust generation upon transfer.

Phase 2: Reaction & Synthesis (Solvent Risks)

When this compound is in solution (e.g., DMF, DCM, THF), the PPE must defend against the solvent.

  • Scenario A: Dilution in DMF/DMSO.

    • Risk:[1][2][3] These solvents are skin penetrants and will carry the indazole into the bloodstream.

    • Protocol: Inspect gloves every 15 minutes. Immediate change upon any splash.

  • Scenario B: Cross-Coupling (Suzuki/Buchwald).

    • Risk:[1][2][3][4] Elevated temperature increases vapor pressure.

    • Protocol: Sash height must remain at the lowest working position. Face shield required if working with pressurized vials.

Phase 3: Doffing (Removal) Sequence

Self-contamination often happens here. Follow this strict order:

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).

  • Goggles: Remove by the strap (do not touch the front lens).

  • Lab Coat: Remove inside-out to trap any potential dust.

  • Inner Gloves: Remove last.

  • Wash: Soap and water for 30 seconds (mechanical friction is key to removing lipophilic residues).

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making logic for PPE selection based on the physical state and solvent system.

PPE_Decision_Logic Start Start: Handling 5-Bromo-3-isopropyl-1-methyl-1H-indazole State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Solid_Risk Risk: Inhalation of Dust Solid->Solid_Risk Solvent_Check Check Solvent Carrier Liquid->Solvent_Check Solid_PPE Protocol: Fume Hood + N95 + Goggles (Anti-static measures) Solid_Risk->Solid_PPE Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) Solid_PPE->Disposal Standard_Solvent Standard (MeOH, Ethyl Acetate) Solvent_Check->Standard_Solvent Permeating_Solvent Permeating (DCM, DMF, DMSO) Solvent_Check->Permeating_Solvent Std_PPE Protocol: Double Nitrile Gloves Standard_Solvent->Std_PPE Adv_PPE Protocol: Laminate (Silver Shield) under Nitrile Permeating_Solvent->Adv_PPE Std_PPE->Disposal Adv_PPE->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier permeability.

Part 4: Emergency Response & Disposal[7]

Spill Management (Solid)
  • Do not sweep. Sweeping generates aerosols.

  • Cover: Place a chemically resistant pad over the powder to prevent dispersion.

  • Wet Wipe: Gently wipe the area with a pad soaked in Isopropanol (solubilizes the organic indazole better than water).

  • Dispose: Place all pads in a sealed bag labeled "Hazardous Waste - Halogenated Organic Solid."

Exposure First Aid[8]
  • Eye Contact: Flush for 15 minutes .[5] Time it. Indazoles can cause persistent irritation; a 2-minute rinse is insufficient.

  • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol to wash skin; ethanol increases blood flow and can act as a vehicle, dragging the compound deeper into the dermis.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly list "5-Bromo-3-isopropyl-1-methyl-1H-indazole" to prevent incompatibility in bulk waste drums (potential for reaction with strong oxidizers).

  • Destruction: High-temperature incineration is required to cleave the brominated ring safely.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] United States Department of Labor. [Link][7]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • PubChem. (n.d.). Compound Summary: Indazole Derivatives Safety Profile (General GHS Classifications). National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.